molecular formula C9H7Br B176729 7-Bromo-1H-indene CAS No. 16657-07-1

7-Bromo-1H-indene

Cat. No.: B176729
CAS No.: 16657-07-1
M. Wt: 195.06 g/mol
InChI Key: JTRQKQGKIYROIO-UHFFFAOYSA-N
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Description

7-Bromo-1H-indene is a high-value aromatic building block extensively utilized in organic synthesis and the development of novel chemical entities. Its core research value lies in the indene scaffold, a privileged structure prevalent in the ring motifs of bioactive pharmaceutical agents, functional materials, and natural products . This compound serves as a crucial precursor in catalytic epoxidation routes, offering convenient access to important bioactive chemicals and serving as a versatile ligand in olefin polymerization reactions . The bromine substituent provides a reactive site for further functionalization, enabling its use in complex molecular construction, including the synthesis of diepoxides and other stereoselective derivatives for investigating biological activities . Computational studies of related indene derivatives suggest potential for significant biological activity, positioning this compound as a key intermediate in medicinal chemistry for the exploration of new therapeutic candidates, including anticancer agents . Furthermore, its application extends to the synthesis of specialized chemicals for use in organic light-emitting diodes (OLEDs) and other advanced material sciences . This product is strictly for research purposes in industrial applications or scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQKQGKIYROIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537049
Record name 7-Bromo-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16657-07-1
Record name 7-Bromo-1H-indene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-1H-INDENE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 7-bromo-1H-indene, a valuable building block in organic synthesis and medicinal chemistry. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound is a halogenated derivative of indene. At room temperature, it exists as a colorless to light yellow liquid.[1][2] Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₉H₇Br[2][3]
Molecular Weight 195.06 g/mol [2][3]
CAS Number 16657-07-1[2][3]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 257.0 ± 29.0 °C (Predicted)[2][4]
Density 1.453 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.610
Solubility Insoluble in water (0.014 g/L at 25 °C, predicted)[5]
Storage Temperature 2-8°C[2][4]
Flash Point >110 °C[2][4]

Spectroscopic Data

While experimental spectra for this compound are not widely published, data for closely related structures such as other bromo-indene derivatives and the parent indene molecule can be used for estimation and interpretation of analytical data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic and cyclopentadiene ring protons. The protons on the five-membered ring (at positions 1, 2, and 3) will likely appear in the olefinic and allylic regions. The aromatic protons will be influenced by the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the indene core. The carbon atom attached to the bromine (C7) will show a characteristic shift, and the other aromatic and vinylic carbons will appear in their respective typical ranges.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit absorption bands characteristic of its functional groups. Key expected absorptions include:

  • C-H stretching of the aromatic and vinylic protons.

  • C=C stretching of the aromatic and cyclopentadiene rings.

  • C-Br stretching, typically found in the fingerprint region.

2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

A common synthetic route to this compound involves a two-step process starting from 7-bromo-1-indanone.[6][7] This involves the reduction of the ketone to an alcohol, followed by dehydration to form the alkene.

Synthesis_Pathway 7-Bromo-1-indanone 7-Bromo-1-indanone 7-Bromo-1-indanol 7-Bromo-1-indanol 7-Bromo-1-indanone->7-Bromo-1-indanol Reduction (e.g., NaBH₄) This compound This compound 7-Bromo-1-indanol->this compound Dehydration (e.g., Acid catalyst)

Synthesis of this compound

3.1. Experimental Protocol: Synthesis of this compound from 7-Bromo-1-indanone

Step 1: Reduction of 7-Bromo-1-indanone to 7-Bromo-1-indanol [6]

  • Materials: 7-bromo-1-indanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Water, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 7-bromo-1-indanone in a mixture of methanol and dichloromethane at 0 °C.

    • Slowly add sodium borohydride in portions to the solution while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 7-bromo-1-indanol.

Step 2: Dehydration of 7-Bromo-1-indanol to this compound [8]

  • Materials: 7-bromo-1-indanol, Acid catalyst (e.g., p-toluenesulfonic acid or a zeolite like HZSM-5), Toluene, Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the crude 7-bromo-1-indanol in toluene.

    • Add a catalytic amount of an acid catalyst.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude this compound.

3.2. Purification

The crude this compound can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.[1]

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Purification Workflow

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the bromine substituent on the aromatic ring and the double bond in the five-membered ring. The bromine atom makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

4.1. Palladium-Catalyzed Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: this compound can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl groups at the 7-position. This reaction is widely used to build molecular complexity in the synthesis of potential drug candidates.[9][10]

  • Heck Reaction: The bromine atom can also participate in Heck reactions, coupling with alkenes to form more complex unsaturated systems.[11][12]

These cross-coupling reactions allow for the diversification of the indene scaffold, which is a known "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds.[]

Reactivity_Signaling This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Suzuki Coupling Suzuki Coupling Cross-Coupling Reactions->Suzuki Coupling Heck Reaction Heck Reaction Cross-Coupling Reactions->Heck Reaction Diversified Indene Scaffolds Diversified Indene Scaffolds Suzuki Coupling->Diversified Indene Scaffolds Heck Reaction->Diversified Indene Scaffolds Bioactive Molecules Bioactive Molecules Diversified Indene Scaffolds->Bioactive Molecules

Role in Synthesis of Bioactive Molecules

4.2. Applications in Medicinal Chemistry

While specific drugs derived directly from this compound are not prominently documented, the indanone and indene cores are present in numerous pharmacologically active molecules.[7] For instance, indanone derivatives are intermediates in the synthesis of drugs for conditions like Parkinson's disease and depression.[7] The ability to functionalize the 7-position of the indene ring system via the bromo substituent makes this compound a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

  • Hazard Statements: May be harmful if swallowed.

  • Precautionary Statements: Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[11] Use only non-sparking tools and take precautionary measures against static discharges.[11]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.[11] Recommended storage is at 2-8°C.[2][4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[14]

In case of fire, use carbon dioxide, dry chemical powder, or foam.[11] For spills, absorb with an inert material and dispose of in a suitable, closed container.[1]

References

Navigating the Biological Landscape of Indene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in medicinal chemistry. Its rigid framework and amenability to chemical modification have made it an attractive starting point for the design and synthesis of novel therapeutic agents. While the specific biological activities of 7-bromo-1H-indene derivatives are not extensively documented in publicly available literature, the broader class of indene derivatives has demonstrated a wide range of pharmacological effects, with a significant focus on anticancer and anti-inflammatory applications. This technical guide provides an in-depth overview of the biological activities of various indene derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Anticancer Activity of Indene Derivatives

A significant body of research has focused on the development of indene derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Tubulin Polymerization Inhibition

One of the most promising anticancer mechanisms of action for indene derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy. Certain dihydro-1H-indene derivatives have been designed as colchicine binding site inhibitors, preventing the polymerization of tubulin and leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data: Antiproliferative Activity of Dihydro-1H-indene Derivatives [2]

Compound IDModificationCell LineIC50 (µM)
12d 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with a 3,4,5-trimethoxyphenyl groupK5620.028
A5490.035
HCT1160.041
MCF-70.087
15a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with a 3,4-dimethoxyphenyl groupK562~0.2
15b 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with a 4-hydroxy-3-methoxyphenyl groupK562~0.4

Experimental Protocol: Cell Viability Assay (MTT Assay) [3]

  • Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.625 to 10 µM) and a positive control (e.g., 5-fluorouracil) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by indene derivatives leads to M phase arrest.

Other Biological Activities of Indene Derivatives

While anticancer activity is a major focus, indene derivatives have been investigated for a range of other therapeutic applications.

Anti-inflammatory Activity

Certain indene derivatives have shown potential as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators.

Kinase Inhibition

The indene scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, derivatives of (7-Bromo-1H-indol-2-yl)boronic acid, a related indole structure, have been used to synthesize potent dual inhibitors of RET and TRKA kinases, which are implicated in various cancers.[4]

Experimental Workflow: Kinase Inhibitor Discovery

G Start Start Library_Synthesis Library Synthesis (e.g., Suzuki Coupling) Start->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Candidate Candidate In_Vivo_Studies->Candidate

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion

The indene scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. While specific data on this compound derivatives remains scarce, the broader class of indene derivatives has demonstrated significant potential, particularly in the realm of anticancer therapy through mechanisms such as tubulin polymerization inhibition. Further exploration and functionalization of the indene core, including the systematic investigation of halogen substitutions like the 7-bromo position, could lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles. The detailed experimental protocols and visualized pathways provided in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic applications of this important chemical class.

References

Spectroscopic Data Interpretation for 7-Bromo-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 7-bromo-1H-indene. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2m3HAromatic CH (H4, H5, H6)
~7.1d1HAromatic CH (H2)
~6.8dt1HOlefinic CH (H3)
~3.4t2HAliphatic CH₂ (H1)

Note on ¹H NMR Prediction: The aromatic protons (H4, H5, H6) are expected to appear as a complex multiplet due to spin-spin coupling. The bromine atom at position 7 will deshield the adjacent aromatic protons. The olefinic protons (H2 and H3) will show characteristic coupling. The aliphatic protons at the H1 position are expected to be a triplet due to coupling with the H2 proton.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Proton Decoupled

Chemical Shift (δ, ppm)Assignment
~145C7a
~143C3a
~135C6
~130C4
~128C5
~125C2
~120C3
~118C7
~35C1

Note on ¹³C NMR Prediction: The carbon atom bearing the bromine (C7) is expected to have a chemical shift in the range of 110-120 ppm. The quaternary carbons (C3a and C7a) will be downfield. The other aromatic and olefinic carbons will appear in the typical region of 120-140 ppm, and the aliphatic carbon (C1) will be significantly upfield.

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic/Olefinic
~2950-2850MediumC-H stretchAliphatic
~1600-1450Medium-StrongC=C stretchAromatic/Olefinic
~1100-1000StrongC-Br stretchAryl bromide
~800-700StrongC-H bendOut-of-plane aromatic

Note on IR Prediction: The spectrum will be characterized by aromatic and aliphatic C-H stretching vibrations, C=C stretching from the aromatic and five-membered rings, and a strong absorption corresponding to the C-Br bond.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
194/196~50 / ~50[M]⁺ / [M+2]⁺ (Molecular ion)
115100[M - Br]⁺ (Base peak)
89Moderate[C₇H₅]⁺

Note on MS Prediction: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with approximately equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. The base peak is expected to be the fragment resulting from the loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat compound can be analyzed. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the sample-loaded salt plates in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for separation and purification, or by direct infusion.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the combined spectroscopic data to elucidate the structure of this compound.

Spectroscopic_Interpretation_Workflow Workflow for Spectroscopic Data Interpretation of this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structural_Elucidation Structural Elucidation HNMR 1H NMR HNMR_Data Chemical Shifts Integration Splitting Patterns HNMR->HNMR_Data Provides info on CNMR 13C NMR CNMR_Data Number of Signals Chemical Shifts CNMR->CNMR_Data Provides info on IR FT-IR IR_Data Functional Groups (C-Br, C=C, C-H) IR->IR_Data Provides info on MS Mass Spec MS_Data Molecular Ion (M, M+2) Fragmentation Pattern MS->MS_Data Provides info on Structure Proposed Structure: This compound HNMR_Data->Structure Confirms proton environment CNMR_Data->Structure Confirms carbon skeleton IR_Data->Structure Confirms functional groups MS_Data->Structure Confirms molecular weight & Br presence

Caption: Logical workflow for spectroscopic data interpretation.

This comprehensive guide provides the foundational spectroscopic information and methodologies essential for the characterization of this compound. The presented data, although predicted, serves as a robust reference for researchers in their analytical endeavors.

The 7-Bromo-1H-Indene Scaffold: A Technical Guide to its Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-1H-indene core is a valuable scaffold in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its strategic bromine substitution on the aromatic ring allows for a wide range of functionalization reactions, making it a key building block in the development of novel compounds for medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the reactivity of the this compound scaffold, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its application in research and development.

Synthesis of the this compound Scaffold

The primary synthetic route to this compound often starts from the corresponding indanone. A common method involves the bromination of 1-indanone, followed by subsequent reduction and dehydration steps to yield the desired this compound.

Illustrative Synthetic Pathway

Synthesis Indanone 1-Indanone BromoIndanone 7-Bromo-1-indanone Indanone->BromoIndanone Bromination BromoIndanol 7-Bromo-1-indanol BromoIndanone->BromoIndanol Reduction BromoIndene This compound BromoIndanol->BromoIndene Dehydration

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of 7-Bromo-1-indanone from 7-bromoindan-1-ol

A solution of 7-bromoindan-1-ol (37.9 g, 177 mmol) in dichloromethane (3500 ml) is treated with pyridinium chlorochromate (194 g, 900 mmol). The resulting mixture is stirred at room temperature for 5 hours. Following the reaction, the mixture is passed through a silica gel pad (500 ml), and the eluent is evaporated to dryness to yield 7-bromo-1-indanone as a white crystalline solid (27.6 g, 74% yield)[1].

Reactivity at the C7-Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the 1H-indene scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. These reactions are fundamental for creating libraries of novel indene derivatives for screening and lead optimization in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C7-position.

Suzuki_Coupling BromoIndene This compound Catalyst Pd Catalyst, Base, Solvent BromoIndene->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst ArylIndene 7-R-1H-indene Catalyst->ArylIndene

Caption: Suzuki-Miyaura coupling of this compound.

To a reaction vessel are added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) is then added. The reaction mixture is heated to a temperature typically ranging from 80-120 °C and stirred vigorously. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography[2].

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acidPdCl₂(Lₙ@β-CD) (0.01)K₃PO₄·7H₂OH₂O90100[3]
4-BromoanisolePhenylboronic acidPdCl₂(Lₙ@β-CD) (0.01)K₃PO₄·7H₂OH₂O9094[3]
2-BromotoluenePhenylboronic acidPdCl₂(Lₙ@β-CD) (0.01)K₃PO₄·7H₂OH₂O9080[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 7-amino-1H-indene derivatives. This reaction is crucial for introducing amine functionalities, which are prevalent in many biologically active molecules.

Buchwald_Hartwig BromoIndene This compound Catalyst Pd Catalyst, Ligand, Base, Solvent BromoIndene->Catalyst Amine R¹R²NH Amine->Catalyst AminoIndene 7-(R¹R²N)-1H-indene Catalyst->AminoIndene

Caption: Buchwald-Hartwig amination of this compound.

In an oven-dried Schlenk tube, this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%) are combined. The tube is sealed, evacuated, and backfilled with an inert gas three times. A base (e.g., NaOtBu, 1.4 equiv.), the desired amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene, 5 mL) are added. The sealed tube is then heated in a preheated oil bath at 100-110 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered through Celite®, and concentrated. The crude product is purified by flash column chromatography[4].

The following data for the amination of 4-bromo-1H-1-tritylpyrazole provides an indication of expected yields.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
PiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene10060[5]
MorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene10067[5]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is used to introduce alkynyl moieties at the C7-position of the indene scaffold.

Sonogashira_Coupling BromoIndene This compound Catalyst Pd Catalyst, Cu(I) co-catalyst, Base, Solvent BromoIndene->Catalyst Alkyne R-C≡CH Alkyne->Catalyst AlkynylIndene 7-(R-C≡C)-1H-indene Catalyst->AlkynylIndene

Caption: Sonogashira coupling of this compound.

In a reaction vessel, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (an amine such as triethylamine) are combined in a suitable solvent. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred, often at room temperature or with gentle heating. The reaction is typically carried out under an inert atmosphere. After completion, the reaction is worked up by filtration to remove the amine salt, followed by solvent evaporation and purification of the residue by column chromatography[6].

The following table presents yields for the Sonogashira coupling of various bromoarenes, offering a reference for the potential reactivity of this compound.

Aryl BromideAlkyneCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Yield (%)Reference
4-BromoiodobenzenePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT95[7]
4-BromotoluenePhenylacetylenePd(OAc)₂/dppf-Cs₂CO₃Dioxane10092[8]
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be utilized to introduce alkenyl substituents at the C7-position of the indene core.

Heck_Reaction BromoIndene This compound Catalyst Pd Catalyst, Base, Solvent BromoIndene->Catalyst Alkene R-CH=CH₂ Alkene->Catalyst AlkenylIndene 7-(R-CH=CH)-1H-indene Catalyst->AlkenylIndene

Caption: Heck reaction of this compound.

This compound, an alkene (such as an acrylate or styrene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired 7-alkenyl-1H-indene derivative.

Other Reactivity

Beyond palladium-catalyzed cross-coupling, the this compound scaffold can undergo other important transformations.

Grignard Reagent Formation and Lithiation

The bromine atom can be converted into a Grignard reagent by treatment with magnesium metal or undergo lithium-halogen exchange with an organolithium reagent. These organometallic intermediates can then react with a variety of electrophiles to introduce a wide range of functional groups.

Organometallic_Reactions cluster_grignard Grignard Reaction cluster_lithiation Lithiation BromoIndene_G This compound Grignard 7-(MgBr)-1H-indene BromoIndene_G->Grignard Mg Product_G 7-R-1H-indene Grignard->Product_G Electrophile (E+) BromoIndene_L This compound LithioIndene 7-Li-1H-indene BromoIndene_L->LithioIndene n-BuLi Product_L 7-R-1H-indene LithioIndene->Product_L Electrophile (E+)

Caption: Grignard and Lithiation reactions.

Biological Significance of Indene Derivatives

The indene scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a broad range of biological activities. Functionalization of the indene core, including at the 7-position, is a key strategy in the discovery of new therapeutic agents. For instance, various substituted indene derivatives have been investigated as potent inhibitors of tubulin polymerization, showing promise as anti-angiogenic and antitumor agents[9][10]. Additionally, some indigoid derivatives, which contain an indole core structurally related to indene, have shown inhibitory activity against several kinases implicated in Alzheimer's disease, such as CDK1/cyclin B, CK1, and GSK3.

Drug Discovery Workflow

Drug_Discovery Start This compound Scaffold Library Library of 7-Substituted Indene Derivatives Start->Library Functionalization (e.g., Suzuki, Buchwald-Hartwig) Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a highly versatile and synthetically tractable starting material for the development of novel chemical entities. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with the potential for further derivatization through organometallic intermediates, provides access to a vast chemical space. The established biological relevance of the indene core underscores the importance of the this compound scaffold as a key building block for future innovations in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this valuable synthetic intermediate.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Characterization of Novel Bromoindene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural characterization of novel bromoindene compounds. Bromoindenes represent a class of organic molecules with significant potential in medicinal chemistry and materials science. Their precise structural elucidation is paramount for understanding their chemical reactivity, biological activity, and potential applications. This document outlines the key analytical techniques, presents data in a structured format for easy comparison, and provides detailed experimental protocols and visual workflows to guide researchers in this field.

Core Analytical Techniques for Structural Elucidation

The definitive structural characterization of novel bromoindene compounds relies on a synergistic application of several advanced analytical techniques. These methods provide complementary information, leading to an unambiguous determination of the molecular structure, including connectivity, stereochemistry, and solid-state packing. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules.[2][3] For bromoindene derivatives, ¹H and ¹³C NMR are fundamental for initial structural assessment, while 2D NMR techniques such as COSY, HSQC, and HMBC provide crucial connectivity information to assemble the molecular puzzle.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[4][5] This technique is invaluable for determining the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's properties and for computational modeling studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6][7] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For bromoindene compounds, the isotopic pattern of bromine is a key diagnostic feature.[8][9]

Data Presentation: Spectroscopic and Crystallographic Data of a Representative Bromoindene Derivative

To illustrate the application of these techniques, this section presents hypothetical yet representative data for a novel bromoindene compound, 6-bromo-2-methyl-1H-indene .

NMR Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
7.45d8.01H
7.30d1.51H
7.15dd8.0, 1.51H
6.50s-1H
3.30s-2H
2.10s-3H
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
145.2C-7a
143.8C-3a
135.0C-2
130.5C-5
128.0C-6
125.5C-4
121.0C-7
118.0C-3
35.5C-1
15.0-CH₃
Mass Spectrometry Data
Technique Result Interpretation
High-Resolution Mass Spectrometry (HRMS-ESI)m/z [M+H]⁺ calculated for C₁₀H₁₀Br: 210.0000; Found: 210.0005Confirms the elemental composition.
Electron Ionization Mass Spectrometry (EI-MS)m/z (% relative intensity): 210/212 (98/100, M⁺/M⁺+2), 195/197 (40/42), 131 (85), 115 (60)The characteristic 1:1 isotopic pattern of bromine is observed for the molecular ion and bromine-containing fragments.
X-ray Crystallographic Data
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.211
c (Å)11.876
β (°)105.34
Volume (ų)1000.5
Z4
Density (calculated) (g/cm³)1.395
R-factor (%)4.5

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and structural characterization of novel bromoindene compounds.

Synthesis Protocol: Synthesis of 6-bromo-2-methyl-1H-indene

This protocol describes a general method for the synthesis of a substituted bromoindene.

Materials:

  • 2-methyl-1H-indene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1H-indene (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide. Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-bromo-2-methyl-1H-indene.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified bromoindene compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4 s

  • Relaxation Delay: 2 s

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Acquisition Time: 1.5 s

  • Relaxation Delay: 2 s

X-ray Crystallography Protocol

Crystal Growth:

  • Solvent Selection: Screen for a suitable solvent or solvent system in which the compound has moderate solubility. Common techniques include slow evaporation, vapor diffusion, and solvent layering.[10][11][12][13][14]

  • Crystallization Setup: For slow evaporation, dissolve the compound in a suitable solvent in a small vial, cover it loosely with a cap containing a few holes, and leave it undisturbed. For vapor diffusion, place a concentrated solution of the compound in a small open vial inside a larger sealed vial containing a more volatile solvent in which the compound is less soluble.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a loop and mount them on the goniometer head of the diffractometer.

Data Collection and Structure Refinement:

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods.

Mass Spectrometry Protocol

Sample Preparation:

  • Dissolve a small amount of the bromoindene compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

High-Resolution Mass Spectrometry (HRMS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range.

Electron Ionization Mass Spectrometry (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Magnetic Sector.

  • Data Acquisition: Acquire data in full scan mode to observe the molecular ion and fragmentation pattern.

Visualization of Workflows and Potential Applications

Visual diagrams are crucial for understanding complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow of structural characterization and a conceptual pathway illustrating the potential of bromoindene compounds as enzyme inhibitors.

Experimental Workflow for Structural Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Novel Bromoindene Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS & EI-MS) purification->ms xray X-ray Crystallography purification->xray nmr_data NMR Data Analysis (Connectivity, Stereochemistry) nmr->nmr_data ms_data MS Data Analysis (Molecular Formula, Fragmentation) ms->ms_data xray_data X-ray Data Analysis (3D Structure, Intermolecular Interactions) xray->xray_data elucidation Final Structure Elucidation nmr_data->elucidation ms_data->elucidation xray_data->elucidation

Caption: Experimental workflow for the synthesis and structural characterization of novel bromoindene compounds.

Bromoindene Compounds as Potential Enzyme Inhibitors

Many brominated natural products and synthetic compounds exhibit potent biological activities, including enzyme inhibition.[15][][17][18] The following diagram illustrates a conceptual pathway where a novel bromoindene compound, after structural characterization, is investigated as a potential enzyme inhibitor, a common strategy in drug discovery.[19][20][21][22][23][24][25]

enzyme_inhibition_pathway start Novel Bromoindene Compound char Structural Characterization (NMR, MS, X-ray) start->char screening Biological Screening (e.g., Enzyme Assays) char->screening screening->start Inactive hit Identification of 'Hit' Compound screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization Active preclinical Preclinical Studies optimization->preclinical

Caption: Conceptual pathway for the development of bromoindene compounds as potential enzyme inhibitors.

This technical guide provides a foundational framework for researchers embarking on the structural characterization of novel bromoindene compounds. By following the outlined protocols and utilizing the provided data as a reference, scientists can confidently elucidate the structures of these promising molecules, paving the way for their further investigation and potential application in various scientific disciplines.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1H-Indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic bromination of 1H-indene, a reaction of significant interest in synthetic organic chemistry. The unique structural characteristics of indene, featuring a cyclopentene ring fused to a benzene ring, result in a nuanced reaction mechanism that deviates from simple alkenes. This document details the mechanistic pathways, stereochemical outcomes, and provides practical experimental protocols for laboratory application.

Core Mechanism: A Tale of Two Intermediates

The electrophilic addition of bromine to the C1-C2 double bond of 1H-indene is not a straightforward process and can yield both syn- and anti-addition products, corresponding to cis-1,2-dibromoindane and trans-1,2-dibromoindane, respectively. The stereochemical outcome is dictated by a competition between two primary mechanistic pathways, influenced heavily by reaction conditions such as solvent polarity and bromine concentration.[1][2]

The reaction initiates with the electrophilic attack of the bromine molecule on the electron-rich double bond of indene. This leads to the formation of an intermediate that can exist as either a bridged bromonium ion or an open carbocation.

  • Pathway A: Anti-Addition via a Bridged Bromonium Ion. In this pathway, a cyclic bromonium ion is formed. The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the face opposite to the bulky bromonium bridge, resulting exclusively in the anti-addition product, trans-1,2-dibromoindane. This pathway is favored in polar solvents that can stabilize the bromide nucleophile.[1][3]

  • Pathway B: Syn-Addition via an Indanyl Carbocation. The fusion of the cyclopentene ring to the aromatic system allows for the formation of a relatively stable secondary carbocation at the C2 position, which is stabilized by both allylic and benzylic resonance. This open carbocation lacks the steric hindrance of a bridged ion, allowing the bromide ion to attack from either face. Attack from the same face as the first bromine atom, a process described as a direct syn-collapse of an ion pair, leads to the cis-1,2-dibromoindane.[1][2] This pathway becomes more significant in non-polar solvents and at higher halogen concentrations.[1][2]

The interplay between these two pathways determines the final diastereomeric ratio of the products.

Electrophilic Bromination of 1H-Indene Indene 1H-Indene Bromonium Bridged Bromonium Ion Indene->Bromonium Electrophilic Attack Carbocation Indanyl Carbocation (Allylic/Benzylic Stabilized) Indene->Carbocation Electrophilic Attack Br2 Br₂ TransProduct trans-1,2-Dibromoindane Bromonium->TransProduct Br⁻ Attack (Anti-addition) Carbocation->TransProduct Br⁻ Attack (Anti-addition) CisProduct cis-1,2-Dibromoindane Carbocation->CisProduct Br⁻ Attack (Syn-addition)

Caption: Competing pathways in the electrophilic bromination of 1H-indene.

Quantitative Data: Stereochemical Outcomes

The ratio of cis to trans products is highly sensitive to the reaction environment. The following table summarizes the observed diastereomeric ratios under various conditions as reported in the literature.

ElectrophileSolventHalogen Conc.cis : trans RatioReference
BromineCarbon Tetrachloride (CCl₄)-1 : 2[1]
BromineLow-polarity solventsHighIncreased cis product[1][2]
BromineMethanol (MeOH)-0 : 100 (trans only)[1][2]

Note: The formation of only the trans-dibromide in methanol suggests that the polar protic solvent environment strongly favors the bridged bromonium ion pathway and efficient solvation of the bromide ion, promoting a clean anti-addition.

Experimental Protocols

This section provides a detailed methodology for the electrophilic bromination of 1H-indene, adapted from literature procedures.[1] A second protocol for a related substrate, tetrahydro-1H-indene, is also included for reference.[4]

Protocol 1: Electrophilic Bromination of 1H-Indene

Objective: To synthesize a mixture of cis- and trans-1,2-dibromoindane.

Materials:

  • 1H-Indene (C₉H₈)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (10 or 25 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indene (0.964 g, 8.3 mmol) in 5 mL of anhydrous carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (1.33 g, 8.3 mmol) in 1 mL of carbon tetrachloride.

  • Add the bromine solution dropwise to the stirred indene solution over 10-15 minutes. Maintain the temperature at 0-5 °C. The characteristic red-brown color of bromine should fade as the reaction proceeds.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution to consume any unreacted bromine. The organic layer should become colorless.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is a mixture of cis- and trans-1,2-dibromoindane. The ratio can be determined by ¹H NMR spectroscopy.[1] Further purification can be achieved by column chromatography or recrystallization.

Product Characterization (¹H NMR): The stereochemistry of the products is determined by the three-bond coupling constant (³J) between the protons at C1 and C2.

  • trans-1,2-dibromoindane: ³J(1-H, 2-H) = 1.3 Hz[3]

  • cis-1,2-dibromoindane: ³J(1-H, 2-H) = 5.0 Hz[3]

Protocol 2: Bromination of 3a,4,7,7a-Tetrahydro-1H-indene (Reference)

Objective: To synthesize tetrabromo-octahydroindene isomers via bromination.[4]

Materials:

  • 3a,4,7,7a-Tetrahydro-1H-indene (THI, C₉H₁₂)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve THI (1.2 g, 10 mmol) in 15 mL of dichloromethane in a round-bottom flask.

  • Prepare a solution of bromine (3.2 g, 20 mmol) in 5 mL of dichloromethane.

  • Slowly add the bromine solution to the THI solution over a period of 10 minutes at room temperature in the dark.

  • Stir the reaction for an additional 10 minutes after the addition is complete, or until the bromine color is fully consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product mixture by column chromatography on silica gel (eluent: hexane/EtOAc, 10/1) to separate the resulting isomers.[4]

Visualized Experimental Workflow

The general laboratory procedure for the synthesis, workup, and analysis of dibromoindane can be visualized as a logical workflow.

Experimental_Workflow A 1. Reaction Setup - Dissolve Indene in CCl₄ - Cool in Ice Bath B 2. Bromination - Add Br₂ solution dropwise - Stir at 0-5 °C, then RT A->B Reagents Ready C 3. Quenching - Add Na₂S₂O₃ solution B->C Reaction Complete D 4. Aqueous Workup - Wash with NaHCO₃ - Wash with H₂O C->D Excess Br₂ Removed E 5. Drying & Isolation - Dry with Na₂SO₄ - Evaporate solvent D->E Impurities Removed F 6. Analysis & Purification - ¹H NMR for cis/trans ratio - Column Chromatography E->F Crude Product Isolated

Caption: General experimental workflow for the synthesis of 1,2-dibromoindane.

This guide demonstrates that the electrophilic bromination of 1H-indene is a stereochemically sensitive reaction. A thorough understanding of the competing mechanistic pathways is essential for researchers to control the diastereoselectivity of the reaction and synthesize the desired isomer for applications in drug development and materials science.

References

Regioselectivity in the Synthesis of Bromo-indenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies governing the regioselective synthesis of bromo-indenes. Understanding and controlling the position of bromine substitution on the indene scaffold is critical for the development of novel pharmaceutical agents and functional materials, as the biological activity and chemical reactivity of these compounds are highly dependent on their substitution patterns. This document details the key factors influencing regioselectivity in both electrophilic and radical bromination reactions, summarizes quantitative data, and provides detailed experimental protocols for the synthesis of key bromo-indene isomers.

Introduction to the Indene Scaffold and the Importance of Regioselective Bromination

Indene, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are integral components of various therapeutic agents. Brominated indenes serve as versatile synthetic intermediates, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The precise placement of the bromine atom on the indene ring dictates the subsequent synthetic pathways and ultimately influences the properties of the final product. Therefore, achieving high regioselectivity in the bromination of indene is a paramount objective in synthetic organic chemistry.

The indene ring system presents several potential sites for bromination: the C1, C2, and C3 positions on the five-membered ring, as well as positions on the aromatic ring. The regiochemical outcome of a bromination reaction is determined by a delicate interplay of electronic and steric factors, the nature of the brominating agent, and the reaction conditions. This guide will explore these factors in detail to provide a predictive framework for the synthesis of specific bromo-indene isomers.

Key Brominating Agents and Reaction Mechanisms

The two most common reagents employed for the bromination of indenes are elemental bromine (Br₂) and N-bromosuccinimide (NBS). These reagents can react through distinct mechanisms—electrophilic addition/substitution and free radical substitution—leading to different regiochemical outcomes.

Electrophilic Bromination with Br₂

Elemental bromine typically reacts with alkenes via an electrophilic addition mechanism. In the case of indene, the reaction can proceed through a bromonium ion intermediate. The regioselectivity of the initial attack and the subsequent ring-opening of the bromonium ion by a bromide ion (or other nucleophiles present) determines the final product distribution. In polar solvents, the formation of a benzylic carbocation intermediate can also play a significant role, influencing the regioselectivity.

Radical Bromination with NBS

N-Bromosuccinimide is a versatile reagent that serves as a source of bromine radicals (Br•) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon photochemical initiation. Radical bromination is highly selective for the weakest C-H bond, which in the case of indene and its derivatives, is typically the allylic/benzylic position. This high degree of selectivity makes NBS a crucial tool for the synthesis of specific bromo-indene isomers.

Factors Influencing Regioselectivity

The regioselectivity of indene bromination is a multifactorial phenomenon. The key determinants include:

  • Electronic Effects: The electron density at different positions of the indene ring influences the susceptibility to electrophilic attack. The double bond in the five-membered ring is generally more reactive towards electrophiles than the aromatic ring.

  • Stability of Intermediates: The stability of the resulting carbocation or radical intermediates plays a crucial role in directing the substitution. Benzylic positions (C1) are particularly favored in radical reactions due to the formation of resonance-stabilized radicals.

  • Steric Hindrance: The steric environment around the potential reaction sites can influence the approach of the brominating agent, favoring substitution at less hindered positions.

  • Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts or initiators can significantly alter the reaction mechanism and, consequently, the regioselectivity. For instance, polar solvents can favor ionic pathways, while nonpolar solvents and radical initiators promote radical mechanisms.

  • Substituent Effects: The presence of electron-donating or electron-withdrawing groups on either the five-membered or the six-membered ring can dramatically alter the electronic landscape of the indene molecule, thereby directing the bromination to specific positions.

Data Presentation: Regioselectivity in Indene Bromination

The following tables summarize quantitative data on the regioselectivity of indene bromination under various conditions.

Table 1: Bromination of 5,6-Disubstituted-indan-1-ones with Br₂ [1][2]

Substituent (R)ConditionsProduct(s)Yield (%)Reference
OMeBr₂ in Acetic Acid, RT2,4-Dibromo-5,6-dimethoxyindan-1-one95[1][2]
OMeBr₂ with KOH, 0 °C4-Bromo-5,6-dimethoxyindan-1-one81[1][2]
OMeBr₂ with K₂CO₃, 0 °C4-Bromo-5,6-dimethoxyindan-1-one81[1][2]
OMeBr₂ with Cs₂CO₃, 0 °C4-Bromo-5,6-dimethoxyindan-1-one67[1][2]
OHBr₂ in Acetic Acid, RT4,7-Dibromo-5,6-dihydroxyindan-1-one-[1][2]
OHBr₂ with KOH, 0 °C4,7-Dibromo-5,6-dihydroxyindan-1-one-[1][2]
FBr₂ in Acetic Acid, RT2-Bromo-5,6-difluoroindan-1-one65[1][2]
FBr₂ with KOH, RT2,2-Dibromo-5,6-difluoroindan-1-one84[1][2]
HBr₂ in Acetic Acid, RT2-Bromoindan-1-one84[1][2]
HBr₂ with KOH, RT2,2-Dibromoindan-1-one67[1][2]

Note: While these results are for indanones, they provide valuable insights into the directing effects of substituents on the aromatic ring and the reactivity of the five-membered ring.

Table 2: Synthesis of Bromo-indenes and Related Compounds

Starting MaterialBrominating AgentConditionsProduct(s)Yield (%)Reference
Tetrahydro-1H-indeneNBS, LiClO₄, Acetic AcidRoom Temperature, 48 hDibromodiacetate derivatives39 and 37[3]
Tetrahydro-1H-indeneBr₂ in CH₂Cl₂Room Temperature, 10 minTetrabromo-octahydroindene isomers66 and 28[3]
Indan-1-oneBr₂ in CCl₄, hvRoom Temperature, 60 min2,3-Dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-oneMixture[4]
2-Methyl indanoneBr₂ in CCl₄, hvRoom TemperatureTribromo, dibromo, and monobromo derivativesMixture[4]
3-Methyl indanoneBr₂ in CCl₄, hvRoom Temperature2,2,3-Tribromo-2,3-dihydro-3-methylinden-1-one and 2-bromo-3-bromomethyl-1H-inden-1-oneMixture[4]
4-Nitro indanBr₂ in CCl₄, hvRoom Temperature1,1,3-Tribromo-2,3-dihydro-4-nitro-1H-indene90[5]

Experimental Protocols

General Procedure for Photochemical Bromination of Indan-1-one Derivatives[4]

All bromination reactions are carried out in a cylindrical vessel with two necks, fitted with a Dimroth condenser and a dropping funnel. Internal irradiation is provided by a 150 W projector lamp. To a solution of the indan-1-one derivative in carbon tetrachloride (CCl₄), bromine (4 equivalents) is added dropwise at room temperature with continuous irradiation. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography or crystallization.

Synthesis of Tetrabromo-octahydroindenes[3]

To a solution of 3a,4,7,7a-tetrahydro-1H-indene (THI, 1.2 g, 10 mmol) in dichloromethane (CH₂Cl₂, 15 mL), a solution of bromine (3.2 g, 20 mmol) in CH₂Cl₂ (5 mL) is added slowly over a period of 10 minutes in the dark at room temperature. After the bromine color disappears (approximately 10 minutes), the solvent is removed under reduced pressure. The crude product, containing two isomers, is purified by column chromatography on silica gel (hexane/EtOAc, 10/1) to afford the individual tetrabromo-octahydroindene isomers.[3]

Bromination of 5,6-Dimethoxyindan-1-one under Acidic Conditions[1][2]

To a solution of 5,6-dimethoxyindan-1-one in acetic acid, a solution of bromine in acetic acid is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The mixture is then poured into water, and the precipitate is collected by filtration, washed with water, and recrystallized from methanol to give 2,4-dibromo-5,6-dimethoxyindan-1-one in 95% yield.[1][2]

Bromination of 5,6-Dimethoxyindan-1-one under Basic Conditions[1][2]

To a solution of 5,6-dimethoxyindan-1-one in a suitable solvent, an aqueous solution of potassium hydroxide (KOH) is added, and the mixture is cooled to 0 °C. A solution of bromine is then added dropwise while maintaining the temperature at 0 °C. The reaction is stirred for a short period and then worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-bromo-5,6-dimethoxyindan-1-one in 81% yield.[1][2]

Visualization of Reaction Pathways and Workflows

Electrophilic_Bromination_Indene Indene Indene Bromonium_Ion Bromonium Ion Intermediate Indene->Bromonium_Ion Electrophilic attack Carbocation Benzylic Carbocation Intermediate Indene->Carbocation Electrophilic attack (polar solvent) Br2 Br₂ Br2->Bromonium_Ion Br2->Carbocation Br_minus Br⁻ Addition_Product 1,2-Dibromoindane Bromonium_Ion->Addition_Product Nucleophilic attack by Br⁻ Substitution_Product Bromo-indene Carbocation->Substitution_Product Deprotonation

Caption: Electrophilic bromination of indene pathway.

Radical_Bromination_Indene cluster_initiation Initiation cluster_propagation Propagation Indene Indene Allylic_Radical Allylic/Benzylic Radical Intermediate Indene->Allylic_Radical H abstraction by Br• NBS NBS Br_radical Br• Initiator Initiator (AIBN) / hν Initiator->Br_radical generates Bromoindene 1-Bromoindene Allylic_Radical->Bromoindene Reaction with Br₂ (from NBS+HBr) HBr HBr Succinimide Succinimide

Caption: Radical bromination of indene pathway.

Experimental_Workflow_Bromination Start Start: Indene Derivative Reaction Reaction with Brominating Agent (Br₂ or NBS) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Isolated Bromo-indene Analysis->Product

Caption: General experimental workflow for bromo-indene synthesis.

Conclusion

The regioselective synthesis of bromo-indenes is a crucial aspect of modern organic synthesis, with significant implications for drug discovery and materials science. This guide has outlined the fundamental principles governing the regioselectivity of indene bromination, highlighting the distinct outcomes of electrophilic and radical pathways. By carefully selecting the brominating agent, reaction conditions, and considering the electronic and steric properties of the indene substrate, chemists can achieve a high degree of control over the position of bromination. The provided data and experimental protocols serve as a practical resource for researchers aiming to synthesize specific bromo-indene isomers for their applications. Further research into novel catalytic systems and a deeper understanding of substituent effects will continue to refine our ability to selectively functionalize the versatile indene scaffold.

References

7-Bromo-1H-indene: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-indene is a halogenated derivative of indene that holds significant promise as a versatile building block in the synthesis of advanced materials. Its unique chemical structure, featuring a reactive bromine atom on the aromatic ring and a polymerizable double bond in the five-membered ring, makes it a valuable precursor for a range of applications. This technical guide explores the potential applications of this compound in materials science, with a primary focus on its role in the development of metallocene catalysts for olefin polymerization. Additionally, this guide will touch upon its prospective applications in the synthesis of novel organic semiconductors for electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Detailed synthetic protocols, quantitative data, and visual diagrams of key chemical pathways are provided to facilitate further research and development in this area.

Physicochemical Properties of this compound

This compound is a liquid at room temperature with a density of 1.453 g/mL.[1][2] Its molecular formula is C₉H₇Br, and it has a molecular weight of 195.06 g/mol . Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16657-07-1
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Appearance Liquid[2]
Density 1.453 g/mL at 25 °C[2]
Refractive Index n20/D 1.610
Boiling Point 257.0±29.0 °C (Predicted)[2]
Flash Point >110℃[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound Derivatives: A Gateway to Functional Materials

The bromine atom at the 7-position of this compound serves as a versatile chemical handle for introducing a wide array of functional groups through cross-coupling reactions. This functionalization is pivotal for tuning the electronic and steric properties of the resulting molecules, thereby tailoring them for specific applications. The Suzuki-Miyaura and Stille couplings are particularly powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Indenes

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly efficient method for the arylation of this compound. This reaction is instrumental in the synthesis of precursors for ansa-metallocene catalysts, which are used in the production of polyolefins with specific tacticities. Strategically substituted indene derivatives are crucial building blocks for these high-efficiency olefin polymerization catalysts.[3]

A highly efficient ligand-free catalytic system has been reported for the Suzuki coupling of the related compound 4-bromo-2-methyl-1H-indanone with various arylboronic acids.[3] This methodology can be adapted for this compound to produce 7-aryl-1H-indenes, which are direct precursors to the ligands used in metallocene catalysts.

Experimental Protocol: General Procedure for Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar substrate, 4-bromo-2-methyl-1H-indanone, and may require optimization for this compound.[3]

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.005 mol%), and tetrabutylammonium bromide (TBAB) in polyethylene glycol 400 (PEG400) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 1-2 hours. The reaction can typically be carried out in the air without the need for an inert atmosphere.[3]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following table summarizes the results from the Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids, demonstrating the high efficiency of this ligand-free protocol.[3] Similar high yields can be anticipated for the coupling of this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2-methyl-1H-indanone98
24-Methylphenylboronic acid4-(4-Methylphenyl)-2-methyl-1H-indanone97
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methyl-1H-indanone95
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-2-methyl-1H-indanone96
53,5-Bis(trifluoromethyl)phenylboronic acid4-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1H-indanone99

Diagram: Synthetic Pathway to 7-Aryl-1H-indenes via Suzuki Coupling

Suzuki_Coupling This compound This compound Catalyst Pd(OAc)2 / TBAB PEG400, 110 °C This compound->Catalyst Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Catalyst 7-Aryl-1H-indene 7-Aryl-1H-indene Catalyst->7-Aryl-1H-indene Metallocene_Synthesis 7-Aryl-1H-indene 7-Aryl-1H-indene Deprotonation 1. Deprotonation (e.g., n-BuLi) 2. Reaction with MCl4 (M = Zr, Ti) 7-Aryl-1H-indene->Deprotonation Metallocene ansa-Metallocene Catalyst Precursor Deprotonation->Metallocene Organic_Electronics This compound This compound Cross_Coupling Suzuki or Stille Coupling with Functional Aromatics This compound->Cross_Coupling Functional_Indene Functionalized Indene Derivative Cross_Coupling->Functional_Indene Polymerization Polymerization Functional_Indene->Polymerization Device_Fabrication Device Fabrication Functional_Indene->Device_Fabrication (as small molecule) Conjugated_Polymer Indene-Containing Conjugated Polymer Polymerization->Conjugated_Polymer Conjugated_Polymer->Device_Fabrication OLED OLED Device_Fabrication->OLED OPV OPV Device_Fabrication->OPV

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 7-Bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] The indene scaffold is a valuable structural motif found in numerous biologically active compounds and is a key building block in medicinal chemistry. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-bromo-1H-indene with various boronic acids, offering a robust methodology for the synthesis of 7-aryl-1H-indene derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (in this case, this compound) to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[4][5] The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 7-aryl-1H-indene products.

Experimental Protocol

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides and related heterocyclic compounds.[1][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed microwave vial)

  • Magnetic stirrer and heating plate or oil bath

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1][7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][8] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indene.[1]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)PdCl₂(dppf) (3 mol%)
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DMF
Temperature 90 °C100 °C110 °C
Time 12-24 h8-16 h6-12 h

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reactants->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 6. Cool and Quench Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Pure 7-Aryl-1H-indene Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting and Optimization

  • Low Yield: If low yields are observed, a screening of different palladium catalysts, ligands, bases, and solvent systems may be necessary to identify the optimal conditions for a specific boronic acid partner.[6] The quality of the boronic acid is also crucial, as they can degrade over time.[6]

  • Side Reactions: Potential side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[6] Careful control of the reaction temperature and choice of base can help minimize these undesired pathways.

  • Catalyst Deactivation: Ensure a strictly inert atmosphere is maintained throughout the reaction, as palladium catalysts are sensitive to oxygen.[6]

By following this detailed protocol and considering the optimization strategies, researchers can effectively synthesize a diverse range of 7-aryl-1H-indene derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Heck Coupling of 7-Bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This methodology is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The indene scaffold is a key structural motif in various biologically active compounds and functional materials. The targeted functionalization of the indene core, particularly at the 7-position, allows for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science.

This document provides detailed application notes and a representative protocol for the Heck coupling of 7-bromo-1H-indene with various alkenes. Due to the limited availability of specific experimental data for this compound in the scientific literature, the presented protocols are based on well-established procedures for structurally analogous aryl bromides, such as 5-bromoindole and other substituted bromobenzenes.[3][4] These notes are intended to serve as a comprehensive guide for researchers to develop optimized conditions for their specific applications.

Reaction Principle

The Heck coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next catalytic cycle.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are important for determining appropriate reaction and purification conditions.

PropertyValueReference
CAS Number 16657-07-1
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Appearance Liquid
Density 1.453 g/mL at 25 °C[5]
Boiling Point 257.0 ± 29.0 °C (Predicted)[5]
Refractive Index n20/D 1.610
Storage Temperature 2-8°C[5]

Recommended Heck Coupling Conditions

Based on analogous reactions with similar aryl bromides, a range of conditions can be employed for the Heck coupling of this compound. The optimal conditions will depend on the specific alkene coupling partner and the desired outcome. The following table summarizes representative reaction conditions.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)Reference (Analogous System)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF10012-24 hHigh[3]
2n-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97[3][6]
3Methyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012 hHigh[3]
4StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95[3]
5StyrenePd(OAc)₂ (0.1)-Na₂CO₃ (1.45)NMP1503 hHigh[7]
6StyrenePd(OAc)₂ (1)NHC Ligand (2)K₂CO₃ (2)DMF/H₂O (1:1)804 h90-99[1]

Note: Yields are based on analogous systems and should be considered as representative. Optimization for this compound is recommended.

Experimental Protocols

The following is a representative experimental protocol for the Heck coupling of this compound with styrene. This protocol is adapted from established procedures for similar aryl bromides and should be optimized for the specific substrate and desired product.[3][4]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (e.g., 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (e.g., 5 mL), followed by triethylamine (e.g., 1.5 mmol, 1.5 equiv.), this compound (1.0 mmol, 1.0 equiv.), and styrene (e.g., 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (e.g., 2 x 10 mL).

    • Combine the organic layers and wash with brine (e.g., 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-vinyl-1H-indene derivative.

Visualizations

The following diagrams illustrate the generalized Heck coupling catalytic cycle and a typical experimental workflow.

Heck_Catalytic_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Base-H+X- Base-H+X- Ar-Pd(II)-Alkene(L) Ar-Pd(II)-Alkene(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkene(L) Alkene Coordination & Insertion R-Pd(II)-H(L2) R-Pd(II)-H(L2) Ar-Pd(II)-Alkene(L)->R-Pd(II)-H(L2) β-Hydride Elimination R-Pd(II)-H(L2)->Pd(0)L2 Reductive Elimination (Base, -H-X) Product Product R-Pd(II)-H(L2)->Product Ar-X Ar-X Alkene Alkene

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Pd Catalyst & Ligand to Flask B 2. Establish Inert Atmosphere A->B C 3. Add Solvent, Base, this compound, & Alkene B->C D 4. Heat Reaction Mixture C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool & Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I

References

Application Notes and Protocols for the Formation of the Grignard Reagent from 7-Bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent from 7-bromo-1H-indene, a valuable intermediate in organic synthesis and drug development. Due to the presence of an acidic proton at the 1-position of the indene ring, direct formation of the Grignard reagent is challenging. This document outlines two primary strategies to overcome this issue: a protecting group approach and a halogen-metal exchange method.

Introduction

The indenyl moiety is a significant structural motif in various areas of chemistry, including the development of metallocene catalysts and as a building block for complex organic molecules in medicinal chemistry. The Grignard reagent of this compound, 7-(bromomagnesium)-1H-indene, serves as a powerful nucleophile for the introduction of the 7-indenyl group. However, the inherent acidity of the C1-proton of the indene ring (pKa ≈ 20 in DMSO) poses a significant challenge for the direct reaction of this compound with magnesium metal. The formed Grignard reagent is a strong base and can readily deprotonate the starting material or another molecule of the product, leading to a mixture of products and a low yield of the desired reagent.

To address this challenge, two effective strategies are presented:

  • Protecting Group Strategy: The acidic proton at the 1-position is masked with a suitable protecting group, in this case, a silyl group, prior to the Grignard reagent formation.

  • Halogen-Metal Exchange: An alternative pathway to the Grignard reagent is employed, involving a lithium-halogen exchange followed by transmetalation with a magnesium salt.

These methods offer reliable routes to access 7-indenylmagnesium bromide for its use in subsequent synthetic transformations.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic routes.

Table 1: Protecting Group Strategy - Synthesis of 1-Triethylsilyl-7-bromo-1H-indene

ParameterValue
Reactants
This compound1.0 equiv
Triethylamine (Et3N)1.5 equiv
Triethylsilyl chloride (TESCl)1.2 equiv
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Table 2: Protecting Group Strategy - Formation of 7-(bromomagnesium)-1-triethylsilyl-1H-indene

ParameterValue
Reactants
1-Triethylsilyl-7-bromo-1H-indene1.0 equiv
Magnesium turnings1.5 equiv
Initiator Iodine crystal (catalytic)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Room temperature to reflux
Reaction Time 2-3 hours
Typical Yield 70-85% (determined by titration)

Table 3: Halogen-Metal Exchange Strategy

ParameterValue
Reactants
This compound1.0 equiv
n-Butyllithium (n-BuLi)1.05 equiv
Magnesium bromide (MgBr2)1.1 equiv
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield 80-90% (determined by titration)

Experimental Protocols

Strategy 1: Protecting Group Approach

This strategy involves the protection of the acidic C1-proton as a silyl ether, followed by the standard Grignard reagent formation.

Protocol 1.1: Synthesis of 1-Triethylsilyl-7-bromo-1H-indene

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

  • Reagent Preparation: The flask is charged with this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

  • Addition of Base and Silylating Agent: Triethylamine (1.5 equiv) is added to the stirred solution, followed by the dropwise addition of triethylsilyl chloride (1.2 equiv) from the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-triethylsilyl-7-bromo-1H-indene.

Protocol 1.2: Formation of 7-(bromomagnesium)-1-triethylsilyl-1H-indene

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Magnesium turnings (1.5 equiv) and a small crystal of iodine are placed in the flask. The flask is gently heated under a stream of nitrogen until the iodine sublimes and the purple color disappears, indicating activation of the magnesium surface. The flask is then allowed to cool to room temperature.

  • Reaction Initiation: A solution of 1-triethylsilyl-7-bromo-1H-indene (1.0 equiv) in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the activated magnesium. The reaction is initiated if a gentle reflux is observed. If not, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, the remaining solution of the protected indene is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred at room temperature or gently refluxed for an additional 2-3 hours until most of the magnesium is consumed.

  • Quantification and Use: The resulting Grignard reagent solution should be cooled to room temperature and its concentration determined by titration before use in subsequent reactions.

Strategy 2: Halogen-Metal Exchange Approach

This method avoids the need for a protecting group by utilizing a low-temperature halogen-metal exchange reaction.

Protocol 2.1: Formation of 7-Indenylmagnesium Bromide via Halogen-Metal Exchange

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.

  • Reagent Preparation: A solution of this compound (1.0 equiv) in anhydrous THF is placed in the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.05 equiv, as a solution in hexanes) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is typically rapid.

  • Transmetalation: After stirring for 30 minutes at -78 °C, a solution of anhydrous magnesium bromide (1.1 equiv) in anhydrous THF is added dropwise to the reaction mixture.

  • Completion: The reaction mixture is stirred for an additional 1-2 hours at -78 °C.

  • Use: The resulting solution of 7-indenylmagnesium bromide is ready for use in subsequent reactions at low temperatures. It is recommended to use the reagent immediately.

Mandatory Visualization

Grignard_Formation_Workflow cluster_strategy1 Strategy 1: Protecting Group Approach cluster_strategy2 Strategy 2: Halogen-Metal Exchange start1 This compound protect Protection (TESCl, Et3N) start1->protect protected_indene 1-TES-7-bromo-1H-indene protect->protected_indene grignard_formation Grignard Formation (Mg, THF) protected_indene->grignard_formation product1 7-(bromomagnesium)-1-TES-1H-indene grignard_formation->product1 start2 This compound li_exchange Li-Halogen Exchange (n-BuLi, -78°C) start2->li_exchange indenyl_li 7-Lithio-1H-indene li_exchange->indenyl_li transmetalation Transmetalation (MgBr2) indenyl_li->transmetalation product2 7-Indenylmagnesium Bromide transmetalation->product2

Caption: Synthetic strategies for the formation of the Grignard reagent from this compound.

Discussion

Protecting Group Strategy:

The use of a triethylsilyl (TES) group effectively masks the acidic proton at the 1-position of the indene ring, allowing for a conventional Grignard formation. The TES group is chosen for its relative stability under the Grignard formation conditions and its straightforward removal during the aqueous work-up of the subsequent reaction of the Grignard reagent. Other bulky silyl groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) could also be employed, potentially offering greater stability. The primary advantage of this method is its reliability and the ability to isolate and characterize the protected intermediate. The main drawback is the addition of two extra synthetic steps (protection and deprotection).

Halogen-Metal Exchange Strategy:

The halogen-metal exchange offers a more atom-economical and direct route to the desired Grignard reagent. By performing the reaction at low temperatures (-78 °C), the rate of the lithium-halogen exchange is significantly faster than the deprotonation of the indene ring by n-butyllithium. Subsequent transmetalation with magnesium bromide provides the target Grignard reagent. This method is advantageous as it avoids the need for protection and deprotection steps. However, it requires strict control of the reaction temperature and the use of pyrophoric n-butyllithium, demanding careful handling and inert atmosphere techniques. The Grignard reagent formed via this method is typically used in situ without isolation.

Conclusion

Both the protecting group strategy and the halogen-metal exchange method provide viable pathways for the synthesis of the Grignard reagent from this compound. The choice of method will depend on the specific requirements of the subsequent synthetic steps, the available laboratory equipment, and the scale of the reaction. For smaller-scale reactions where isolation and purification of intermediates are desired, the protecting group strategy is recommended. For larger-scale syntheses or when a more direct route is preferred, the halogen-metal exchange method is a powerful alternative, provided that the necessary precautions for handling organolithium reagents are taken. These protocols provide a solid foundation for researchers to successfully generate and utilize this important synthetic intermediate.

The Strategic Application of 7-Bromo-1H-indene in the Synthesis of Advanced Metallocene Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of polymer science and drug development, the quest for more efficient and selective catalysts is paramount. 7-Bromo-1H-indene is emerging as a critical precursor for the synthesis of a new generation of metallocene catalysts, offering enhanced control over polymer properties and providing novel scaffolds for pharmaceutical research. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of advanced metallocene catalysts and their subsequent application in olefin polymerization.

Metallocene catalysts, organometallic compounds containing a transition metal sandwiched between two cyclopentadienyl-type ligands, are renowned for their ability to produce polymers with uniform microstructures and narrow molecular weight distributions. The introduction of substituents on the indenyl ligand, such as a bromine atom at the 7-position, allows for fine-tuning of the electronic and steric properties of the catalyst. This modification can significantly influence the catalyst's activity, stereoselectivity, and the properties of the resulting polymer.

Synthesis of ansa-Metallocene Catalysts from this compound: A General Overview

The synthesis of ansa-metallocene catalysts from this compound typically involves a multi-step process. The journey begins with the deprotonation of this compound to form the corresponding indenyl anion. This is followed by reaction with a bridging precursor, often a dichlorosilane derivative, to create a bis(indenyl)silane ligand. Subsequent deprotonation and reaction with a metal halide, such as zirconium tetrachloride (ZrCl₄), yields the final ansa-metallocene catalyst. The bromine substituent can be retained in the final catalyst or can be used as a handle for further functionalization.

A generalized synthetic pathway is illustrated below:

Synthesis_Pathway A This compound B Deprotonation (e.g., n-BuLi) A->B C 7-Bromoindenyl Anion B->C D Reaction with Bridging Precursor (e.g., Me2SiCl2) C->D E Bis(7-bromo-1-indenyl)dimethylsilane D->E F Deprotonation (e.g., n-BuLi) E->F G Dilithio Salt F->G H Reaction with Metal Halide (e.g., ZrCl4) G->H I rac/meso-Dimethylsilyl-bis (7-bromo-1-indenyl)zirconium Dichloride H->I

Caption: Generalized synthesis of a 7-bromo-substituted ansa-metallocene.

Experimental Protocols

Protocol 1: Synthesis of rac-Dimethylsilyl-bis(1-indenyl)zirconium Dichloride (A Model Protocol)

Materials:

  • Indene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous solvents (e.g., THF, toluene, hexanes)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Lithiation of Indene: In a flame-dried Schlenk flask under an inert atmosphere, dissolve indene in anhydrous THF. Cool the solution to -78 °C and slowly add one equivalent of n-BuLi. Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the indenyl lithium salt.

  • Formation of the Bridged Ligand: Cool the solution of indenyl lithium back to -78 °C and slowly add 0.5 equivalents of dichlorodimethylsilane. Stir the reaction mixture overnight, allowing it to slowly warm to room temperature. The reaction is quenched with water, and the organic layer is extracted, dried, and the solvent removed under reduced pressure to yield bis(1-indenyl)dimethylsilane.

  • Formation of the Zirconocene: The crude bis(1-indenyl)dimethylsilane is dissolved in anhydrous diethyl ether or toluene in a Schlenk flask and cooled to -78 °C. Two equivalents of n-BuLi are added dropwise to form the dilithio salt. After stirring and warming to room temperature, the solvent is removed in vacuo. The resulting solid is suspended in cold toluene, and one equivalent of a ZrCl₄ slurry in toluene is added. The reaction mixture is stirred for several hours at room temperature. The lithium chloride precipitate is removed by filtration, and the solvent from the filtrate is removed under reduced pressure. The crude product is washed with cold hexanes and can be recrystallized from a suitable solvent like toluene or dichloromethane to yield the pure rac-dimethylsilyl-bis(1-indenyl)zirconium dichloride.

Application in Olefin Polymerization

Metallocene catalysts derived from substituted indenes are typically activated with a cocatalyst, most commonly methylaluminoxane (MAO), to generate the active cationic species for olefin polymerization. The polymerization can be carried out in solution, slurry, or gas phase.

Protocol 2: Ethylene Polymerization using a Metallocene/MAO Catalyst System

Materials:

  • Metallocene catalyst (e.g., rac-dimethylsilyl-bis(1-indenyl)zirconium dichloride)

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity ethylene gas

  • Anhydrous toluene

  • Polymerization reactor equipped with temperature and pressure control, and a mechanical stirrer

Procedure:

  • Reactor Preparation: The polymerization reactor is thoroughly dried and purged with nitrogen or argon to remove any traces of oxygen and moisture.

  • Catalyst Activation: In a glovebox, a solution of the metallocene catalyst in toluene is prepared. In a separate vial, the desired amount of MAO solution is measured. The MAO solution is then added to the reactor containing anhydrous toluene.

  • Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70 °C). The metallocene catalyst solution is then injected into the reactor. The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar).

  • Reaction Quenching and Polymer Isolation: The polymerization is allowed to proceed for a set time. The reaction is then terminated by venting the ethylene and injecting a quenching agent (e.g., acidified methanol). The precipitated polymer is collected by filtration, washed with methanol and acetone, and dried in a vacuum oven.

The general workflow for an olefin polymerization experiment is depicted below:

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Dry and Purge Reactor D Charge Reactor with Toluene and MAO A->D B Prepare Metallocene Solution F Inject Metallocene Catalyst B->F C Prepare MAO Solution C->D E Heat to Desired Temperature D->E E->F G Pressurize with Ethylene F->G H Polymerization G->H I Quench Reaction H->I J Filter and Wash Polymer I->J K Dry Polymer J->K L Polymer Characterization K->L

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 7-bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The privileged structures of heterocyclic compounds are often central to the design of these inhibitors. This document provides a detailed protocol for the synthesis of novel kinase inhibitors using 7-bromo-1H-indene as a versatile starting material. The bromo-functionalized indene core allows for the introduction of diverse functionalities at the 7-position through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space and the generation of libraries of potential kinase inhibitors.

The strategic placement of the bromine atom on the indene scaffold provides a handle for introducing various aryl, heteroaryl, or alkynyl moieties, which can be designed to interact with the ATP-binding site of target kinases. This approach allows for the systematic modification of the inhibitor's structure to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are widely used in medicinal chemistry due to their broad substrate scope, functional group tolerance, and generally high yields.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 7-position of the indene ring and an aryl or heteroaryl boronic acid or ester. This is a powerful method for introducing functionalities that can mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 7-position of the indene and a terminal alkyne. The resulting alkynyl-indene derivatives can serve as valuable intermediates for further transformations or as final compounds with unique structural features for kinase inhibition.

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-1H-indene Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(pyrimidin-4-yl)phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1H-indene derivative.

Protocol 2: Synthesis of 7-Alkynyl-1H-indene Derivatives via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Ethynylbenzene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine [TEA] or Diisopropylamine [DIPA])

  • Anhydrous solvent (e.g., Tetrahydrofuran [THF] or Dimethylformamide [DMF])

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 2.0 eq).

  • Add the terminal alkyne (1.5 eq) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-alkynyl-1H-indene derivative.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors with scaffolds that can be synthesized using methodologies analogous to those described above. This data is provided for illustrative purposes to guide the design and evaluation of novel 7-substituted-1H-indene derivatives.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference Compound Scaffold
IND-1 EGFR154-Anilinoquinazoline
IND-2 VEGFR225Indazole
IND-3 BRAF V600E5Pyrrolo[2,3-b]pyridine
IND-4 JAK250Azaindole
IND-5 CDK2100Purine

Visualizations

Signaling Pathway

G Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Inhibitor 7-Aryl-1H-indene Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

G General Workflow for Synthesis and Purification Start Start: This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Biological Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->Biological

Caption: A general experimental workflow for the synthesis and evaluation of 7-substituted-1H-indene kinase inhibitors.

The Role of 7-Bromo-1H-indene in the Development of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have emerged as a promising class of compounds in the development of novel anti-cancer agents. Among these, 7-bromo-1H-indene serves as a versatile starting material for the synthesis of potent therapeutic candidates. The bromine atom at the 7-position provides a crucial handle for synthetic modifications, allowing for the strategic introduction of various functionalities to modulate biological activity and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of anti-cancer agents, with a focus on tubulin polymerization inhibitors.

Application Notes

The primary application of this compound in oncology research lies in its use as a precursor for the synthesis of dihydro-1H-indene derivatives that exhibit potent anti-proliferative activity by inhibiting tubulin polymerization. These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

The this compound moiety can be elaborated through various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl groups at the 7-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.

Quantitative Data

The anti-proliferative activity of dihydro-1H-indene derivatives synthesized from precursors like this compound is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound IDCancer Cell LineTargetIC50 (µM)Reference
Indene Analogue 31 VariousTubulin Polymerization11[1]
Dihydro-1H-indene 12d K562 (Leukemia)Tubulin Polymerization0.028[2]
A549 (Lung)Tubulin Polymerization0.087[2]
Hela (Cervical)Tubulin Polymerization0.078[2]
H22 (Hepatoma)Tubulin Polymerization0.068[2]

Experimental Protocols

Protocol 1: Synthesis of a Dihydro-1H-indene Derivative via a Multi-step Synthesis

This protocol outlines a general synthetic route for the preparation of a dihydro-1H-indene derivative, a class of compounds that can be accessed from precursors like this compound.

Step 1: Friedel-Crafts Acylation A substituted benzene can be acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a keto-group, which is a precursor to the indene core.

Step 2: Reduction and Cyclization The resulting ketone is reduced (e.g., using NaBH₄) and then cyclized under acidic conditions (e.g., polyphosphoric acid) to form the dihydro-1H-indene scaffold.

Step 3: Functionalization (Conceptual) Starting with a bromo-substituted dihydro-1H-indene, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl moiety.

Materials:

  • Substituted benzene

  • Acyl chloride

  • Aluminum chloride (AlCl₃)

  • Sodium borohydride (NaBH₄)

  • Polyphosphoric acid

  • 7-Bromo-dihydro-1H-indene intermediate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Dichloromethane, Methanol, Toluene, Water)

Procedure:

  • Acylation: Dissolve the substituted benzene in dichloromethane and cool to 0°C. Add AlCl₃ portion-wise, followed by the dropwise addition of the acyl chloride. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Reduction: Quench the acylation reaction with ice-water and extract the product. After purification, dissolve the ketone in methanol and add NaBH₄ portion-wise at 0°C. Stir until the reaction is complete.

  • Cyclization: Add the resulting alcohol to polyphosphoric acid and heat to induce cyclization. After completion, pour the mixture onto ice and extract the dihydro-1H-indene product.

  • Suzuki-Miyaura Coupling: To a degassed solution of the 7-bromo-dihydro-1H-indene intermediate and arylboronic acid in a toluene/water mixture, add the palladium catalyst and base. Heat the mixture under an inert atmosphere until the starting material is consumed. Extract the product and purify by column chromatography.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a test compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Test compound (dissolved in DMSO)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a solution of tubulin in polymerization buffer.

  • Add various concentrations of the test compound or vehicle (DMSO) to the wells of a microplate.

  • Add the tubulin solution to each well.

  • Incubate the plate at 37°C for a few minutes to allow the compound to interact with tubulin.

  • Initiate polymerization by adding GTP to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[2]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

G Conceptual Synthetic Pathway from this compound cluster_start Starting Material cluster_reaction1 Reduction cluster_intermediate Intermediate cluster_reaction2 Suzuki Coupling cluster_product Final Product This compound This compound Reduction Reduction This compound->Reduction e.g., H2, Pd/C 7-Bromo-2,3-dihydro-1H-indene 7-Bromo-2,3-dihydro-1H-indene Reduction->7-Bromo-2,3-dihydro-1H-indene Suzuki Coupling Suzuki Coupling 7-Bromo-2,3-dihydro-1H-indene->Suzuki Coupling Anti-cancer Agent Anti-cancer Agent Suzuki Coupling->Anti-cancer Agent Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd catalyst, base G Mechanism of Action: Tubulin Polymerization Inhibition Indene Derivative Indene Derivative Tubulin Dimers Tubulin Dimers Indene Derivative->Tubulin Dimers Binds to Colchicine Site Inhibition Inhibition Tubulin Dimers->Inhibition Microtubule Microtubule Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle Inhibition->Microtubule Prevents Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis G Experimental Workflow for Anti-Cancer Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Tubulin Assay Tubulin Assay In vitro Assays->Tubulin Assay Cytotoxicity Assay Cytotoxicity Assay In vitro Assays->Cytotoxicity Assay Data Analysis Data Analysis Tubulin Assay->Data Analysis Cytotoxicity Assay->Data Analysis SAR Studies SAR Studies Data Analysis->SAR Studies

References

Application Notes and Protocols for N-Alkylation of Bromo-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of bromo-substituted heterocycles, a critical transformation in the synthesis of pharmaceuticals and other functional molecules. The following sections outline several robust methodologies, including the Buchwald-Hartwig amination, Ullmann condensation, and microwave-assisted procedures. Each protocol is presented with detailed experimental steps, and quantitative data is summarized for easy comparison.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of a wide range of amines with aryl and heteroaryl halides.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of arylamines.[2]

General Experimental Protocol: N-Alkylation of 2-Bromopyridines

This protocol is a general procedure for the reaction of a bromo-substituted pyridine with a primary or secondary amine.[2]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, Xantphos) (1.5-10 mol%)[3][4]

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 equivalents)[3][5]

  • Bromo-substituted heterocycle (1.0 equivalent)

  • Amine (1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)[3]

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[2]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the anhydrous solvent via syringe.[2]

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[2]

  • Add the bromo-substituted heterocycle and the amine to the reaction mixture. For volatile amines, the reaction should be performed in a sealed tube.[2][6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated heterocycle.[2]

Data Presentation: Buchwald-Hartwig Amination of Bromo-Pyridines
EntryBromo-HeterocycleAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460
22-BromopyridineVolatile primary/secondary aminesPd(OAc)₂ (variable)dppp (variable)NaOtBu (variable)Toluene80variable55-98
32-Bromo-4-methylpyridineVarious aminesPd precursor (1-5)Phosphine ligand (1.5-10)Base (1.4-2.0)Toluene80-110variableGood to Excellent

Data compiled from various sources.[2][3][5]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Add Pd Catalyst, Ligand, and Base to Schlenk Tube inert Evacuate and Backfill with Inert Gas (3x) reagents->inert 1. solvent Add Anhydrous Solvent inert->solvent 2. reactants Add Bromo-heterocycle and Amine solvent->reactants 3. heat Heat and Stir (80-110 °C) reactants->heat 4. monitor Monitor Reaction (TLC/LC-MS) heat->monitor 5. workup Cool, Dilute, Wash, and Dry monitor->workup 6. purify Purify by Column Chromatography workup->purify 7. product Isolated N-Alkylated Product purify->product 8.

Caption: Workflow for Buchwald-Hartwig N-alkylation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically involving a copper catalyst to couple an aryl halide with an amine, alcohol, or thiol.[7] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder temperatures with the use of ligands.[7][8]

General Experimental Protocol: N-Alkylation of Bromo-Imidazoles

This protocol describes a general procedure for the copper-catalyzed N-alkylation of imidazoles with alkyl bromides.

Materials:

  • Copper(I) iodide (CuI) (5 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Bromo-substituted heterocycle (1.0 equivalent)

  • Alkylating agent (e.g., alkyl bromide) (1.2 equivalents)

  • Anhydrous solvent (e.g., DMSO, dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a dry Schlenk flask, add the bromo-substituted heterocycle, the alkylating agent, copper(I) iodide, the ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the specified temperature (typically 100-110 °C) with stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the N-alkylated product.

Data Presentation: Ullmann Condensation of Bromo-Heterocycles
EntryBromo-HeterocycleAlkylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneImidazoleCuIN,N-dimethylglycineK₂CO₃DMSO12024~85
2Aryl BromidesImidazolesCuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2.0)Dioxane10018~90
3Aryl Iodides/BromidesAminesCuIL-prolineK₂CO₃DMSO40-9024Good to Excellent

Data compiled from various sources.

Logical Relationship: Key Factors in Ullmann Condensation

Ullmann_Factors outcome Reaction Outcome (Yield, Rate) catalyst Copper Catalyst (CuI, Cu₂O) catalyst->outcome ligand Ligand (e.g., Proline, Phenanthroline) ligand->outcome base Base (K₂CO₃, Cs₂CO₃) base->outcome solvent Solvent (DMSO, Dioxane) solvent->outcome temp Temperature temp->outcome

Caption: Key factors influencing Ullmann N-alkylation.

Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[9][10] This approach is particularly effective for the N-alkylation of heterocycles.

General Experimental Protocol: N-Alkylation of Bromo-Pyrimidines

This protocol provides a general method for the microwave-assisted N-alkylation of bromo-substituted pyrimidines.

Materials:

  • Bromo-substituted pyrimidine (1.0 equivalent)

  • Alkylating agent (e.g., benzyl halide) (1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (4.0 equivalents)

  • Phase-transfer catalyst (e.g., TBAB) (0.1 equivalents) (optional)

  • Solvent (e.g., DMF, or solvent-free)

  • Methylene chloride or THF

  • Anhydrous magnesium sulfate

Procedure:

  • In a microwave-safe vessel, combine the bromo-substituted heterocycle, the alkylating agent, and the base. If the reaction is performed under phase-transfer conditions, add the phase-transfer catalyst. For solvent-free conditions, a few drops of a high-boiling solvent like DMF can be added to improve energy transfer.[9][11]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time. The power should be modulated to maintain the target temperature.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the reaction mixture with methylene chloride or THF.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Data Presentation: Microwave-Assisted N-Alkylation
EntryHeterocycleAlkylating AgentBaseConditionsTime (min)Yield (%)
1IsatinVarious alkyl halidesK₂CO₃/Cs₂CO₃DMF (drops), MW2-1085-98
2AdenineSubstituted benzyl halidesK₂CO₃DMF (catalytic), MW5-1580-95
36-AminothiouracilSubstituted benzyl halidesK₂CO₃PTC (TBAB), MW3-1090-98

Data compiled from various sources.[9][10]

Experimental Workflow: Microwave-Assisted N-Alkylation

Microwave_Workflow mix Combine Reactants, Base, (and PTC) in MW Vessel irradiate Microwave Irradiation (Controlled Temp. & Time) mix->irradiate 1. cool Cool to Room Temperature irradiate->cool 2. extract Extract with Organic Solvent cool->extract 3. dry Dry and Concentrate extract->dry 4. purify Purify Product dry->purify 5. product Isolated N-Alkylated Product purify->product 6.

Caption: Workflow for microwave-assisted N-alkylation.

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient bromo-substituted heterocycles, direct nucleophilic aromatic substitution (SNAr) with an amine can be an effective method for N-alkylation.[12] This reaction proceeds via an addition-elimination mechanism, and its success is highly dependent on the electronic properties of the heterocyclic ring.[12]

General Experimental Protocol: SNAr of Electron-Deficient Bromo-Heterocycles

Materials:

  • Electron-deficient bromo-substituted heterocycle (1.0 equivalent)

  • Amine (1.0-3.0 equivalents)

  • Base (e.g., K₂CO₃, Et₃N) (optional, can use excess amine as base)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the bromo-substituted heterocycle in a polar aprotic solvent in a round-bottom flask.

  • Add the amine and, if necessary, a base.

  • Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C depending on the substrate reactivity).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude material by column chromatography or recrystallization.

Data Presentation: SNAr of Bromo-Heterocycles

Quantitative data for SNAr reactions are highly substrate-specific. The table below provides a qualitative overview.

Heterocycle TypeElectronic RequirementTypical ConditionsReactivity
Nitro-substituted bromo-pyridinesStrongly electron-withdrawing group (e.g., NO₂) ortho/para to the bromineAmine, polar aprotic solvent, heatHigh
Dihalo-pyrimidinesTwo activating halogen atomsAmine, solvent, heatModerate to High
Bromo-quinolines (activated)Electron-withdrawing groups on the ringAmine, high temperatureSubstrate dependent

Signaling Pathway: SNAr Mechanism

SNAr_Mechanism start Electron-Deficient Bromo-Heterocycle + Amine addition Nucleophilic Addition of Amine start->addition meisenheimer Formation of Meisenheimer Complex (Anionic Intermediate) addition->meisenheimer elimination Elimination of Bromide Anion meisenheimer->elimination product N-Alkylated Heterocycle elimination->product

Caption: Mechanism of SNAr for N-alkylation.

References

Application Note and Protocol: Purification of 7-Bromo-1H-indene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 7-bromo-1H-indene using column chromatography. This technique is essential for obtaining high-purity material crucial for subsequent synthetic steps and biological evaluations in drug discovery and development.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry and medicinal chemistry. The purity of this compound is critical for the success of subsequent reactions and the biological activity of the final products. Column chromatography is a widely used and effective method for the purification of organic compounds, separating the target molecule from impurities based on differential adsorption to a stationary phase. This application note outlines a standard procedure for the purification of this compound using silica gel column chromatography.

Data Presentation

A summary of the physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 16657-07-1
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Appearance Liquid[1]
Density 1.453 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.610
Storage Temperature 2-8°C[1]

Experimental Protocol

This protocol details the materials and methodology for the purification of this compound by flash column chromatography.

Materials:

  • Stationary Phase: Silica gel 60 (230-400 mesh)[2]

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate (EtOAc). A starting gradient of 100% hexanes is recommended, gradually increasing the polarity with ethyl acetate. A common starting ratio for similar compounds is in the range of 10:1 to 20:1 (hexanes:EtOAc).[2][3]

  • Crude this compound

  • Glass column for chromatography

  • Elution chamber/beakers

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel F254) [2]

  • TLC developing chamber

  • UV lamp (254 nm) for visualization [2]

  • Rotary evaporator

  • Sand and Cotton or Glass Wool

Procedure:

  • Preparation of the Column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level just reaches the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica gel, and then removing the solvent under reduced pressure.

    • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the least polar solvent system (e.g., 100% hexanes).

    • Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • TLC Monitoring:

    • Spot small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., the same eluent being used for the column).

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure desired compound (fractions with a single spot at the correct Rf value).

  • Isolation of the Purified Compound:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and characterize the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Visualization

The following diagram illustrates the general workflow for the column chromatography purification process.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Load Crude Sample prep_column->load_sample elution Elute with Mobile Phase load_sample->elution collection Collect Fractions elution->collection tlc Monitor Fractions by TLC collection->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of 7-Aryl-1H-Indene via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indene derivatives are a significant class of organic compounds that form the core structure of many biologically active molecules and advanced materials.[1] Specifically, 7-aryl-1H-indenes are valuable scaffolds in medicinal chemistry and drug development, with applications as tubulin polymerization inhibitors for anticancer and anti-angiogenic therapies.[2] Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency, functional group tolerance, and reliability in forming carbon-carbon bonds.[3][4][5] These reactions provide a powerful and versatile platform for the synthesis of 7-aryl-1H-indene and its derivatives.[6]

This document provides detailed protocols and application notes for the synthesis of 7-aryl-1H-indenes, primarily focusing on the robust and widely used Suzuki-Miyaura coupling reaction.

General Mechanism: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions, proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Stille), and reductive elimination.[4][7][8][9]

  • Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to a Pd(II) intermediate.[4][7]

  • Transmetalation : An organometallic coupling partner (R²-M) reacts with the Pd(II) intermediate. The R² group is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[3][7] In the Suzuki reaction, the organometallic partner is an organoboron compound, which requires activation by a base.[10]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple to form a new carbon-carbon bond (R¹-R²). This step reduces the palladium back to its Pd(0) state, regenerating the active catalyst to continue the cycle.[4][7]

Palladium_Catalytic_Cycle pd0 Pd(0)Ln pdiia R¹-Pd(II)Ln-X pd0->pdiia R¹-X label1 Oxidative Addition pdiib R¹-Pd(II)Ln-R² pdiia->pdiib R²-M label2 Transmetalation pdiib->pd0 R¹-R² label3 Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a highly efficient, two-step synthesis of 7-aryl-1H-indenes starting from a 4-halo-indanone precursor. The key steps are a ligand-free Suzuki-Miyaura coupling followed by a reduction/dehydration sequence.[6]

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction & Dehydration A Combine 4-Bromo-indanone, Arylboronic acid, Pd(OAc)₂, TBAB B Add PEG-400 as solvent A->B C Heat reaction mixture (e.g., 110 °C, 1 hour) B->C D Monitor reaction by TLC C->D E Work-up and Purification (Column Chromatography) D->E F Dissolve 4-Aryl-indanone in suitable solvent (e.g., THF/MeOH) E->F Isolated 4-Aryl-indanone Intermediate G Add reducing agent (e.g., NaBH₄) at low temperature (e.g., 0 °C) F->G H Stir until reaction completion G->H I Acid-catalyzed dehydration (e.g., p-TsOH, heat) H->I J Purification to yield 7-Aryl-1H-indene I->J

Caption: Experimental workflow for the synthesis of 7-aryl-1H-indene.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1H-indanone [6]

  • Reagents & Setup : To a reaction vessel, add 4-bromo-2-methyl-1H-indanone (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01-1 mol%), and tetrabutylammonium bromide (TBAB, 1.0 mmol).

  • Solvent Addition : Add polyethylene glycol 400 (PEG-400, 3 mL) as the solvent.

  • Reaction Conditions : Heat the mixture to 110 °C and stir for the required time (typically 30-60 minutes). The reaction can often be performed without protection from an inert atmosphere.[6]

  • Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-methyl-1H-indanone intermediate.

Step 2: Reduction and Dehydration to 7-Aryl-2-methyl-1H-indene [6]

  • Reduction : Dissolve the purified 4-aryl-2-methyl-1H-indanone (1.0 mmol) in a mixture of THF and methanol (1:1, 10 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to the solution.

  • Reaction : Stir the mixture at room temperature for 1-2 hours or until the starting material is consumed (monitored by TLC).

  • Quenching : Carefully quench the reaction by adding 1 M HCl.

  • Dehydration : Add p-toluenesulfonic acid (p-TsOH, 0.1 mmol) to the mixture and heat to reflux for 1-2 hours.

  • Work-up and Purification : After cooling, extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield the 7-aryl-2-methyl-1H-indene.

Data Presentation: Suzuki Coupling yields

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling step with various arylboronic acids to produce the 4-aryl-2-methyl-1H-indanone intermediate.

EntryArylboronic AcidCatalyst Loading (mol%)Time (min)Yield (%)
1Phenylboronic acid16092
24-Methylphenylboronic acid16095
34-Methoxyphenylboronic acid16094
44-Chlorophenylboronic acid16091
52-Naphthaleneboronic acid56085
62-Thiopheneboronic acid56088
72-Furanboronic acid0.013090

Data adapted from a highly efficient ligand-free palladium-catalyzed Suzuki coupling process.[6] The subsequent reduction and dehydration steps typically proceed in excellent yields.[6]

Alternative Palladium-Catalyzed Methods

While Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed or adapted for the synthesis of aryl-indenes.

Protocol 2: Conceptual Synthesis via Stille Coupling

The Stille reaction, which couples an organic halide with an organostannane (organotin) reagent, is another powerful method for C-C bond formation.[8][11] It is known for its tolerance of a wide variety of functional groups.[12][13]

Conceptual Experimental Protocol:

  • Reagents & Setup : In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 7-halo-1H-indene (or a suitable precursor like 4-halo-indanone) (1.0 equiv), an arylstannane reagent (e.g., Aryl-SnBu₃) (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., Toluene or Dioxane).

  • Additives : In some cases, a ligand (e.g., PPh₃) or a copper(I) co-catalyst may be added to enhance the reaction rate.[14]

  • Reaction Conditions : Heat the reaction mixture (e.g., 80-110 °C) and stir until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification : After cooling, the reaction mixture is typically filtered and concentrated. Purification can be challenging due to the toxicity and difficulty of removing tin byproducts.[12] Column chromatography is often employed. If starting from a 4-halo-indanone, a subsequent reduction/dehydration sequence, similar to Protocol 1, would be necessary.

Note : The primary drawback of the Stille coupling is the toxicity of organotin compounds.[8][12]

Conclusion

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing efficient and versatile routes to valuable molecular scaffolds. The Suzuki-Miyaura coupling, in particular, offers a highly effective pathway for the synthesis of 7-aryl-1H-indenes, which are of significant interest to drug development professionals. The detailed protocols and data presented herein serve as a practical guide for researchers aiming to synthesize this important class of molecules.

References

The Medicinal Chemistry Applications of 7-Bromo-1H-indene: A Scarcity of Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant interest in halogenated organic compounds within drug discovery, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific applications for 7-bromo-1H-indene in medicinal chemistry. This particular substituted indene is commercially available as a research chemical, yet its direct incorporation into bioactive molecules or detailed biological evaluations appears to be largely undocumented in publicly accessible resources.

While specific data on this compound is lacking, the broader class of indene and indanone derivatives, including those with bromine substitution, has been explored for various therapeutic targets. These related compounds offer a glimpse into the potential, albeit currently unrealized, utility of the this compound scaffold.

Potential Areas of Application Based on Related Structures

The indene core is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Research on related bromo-indane and indanone derivatives suggests that this compound could potentially serve as a synthetic intermediate for compounds targeting:

  • Cancer: Dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors, a mechanism central to the action of several successful anticancer drugs. The introduction of a bromine atom could modulate the pharmacokinetic and pharmacodynamic properties of such compounds.

  • Infectious Diseases: Bromo-substituted heterocyclic compounds, which share some structural similarities with bromo-indenes, have been explored for their antibacterial and antiviral properties. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor.

  • Inflammatory and Neurodegenerative Diseases: The indanone scaffold is present in Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The strategic placement of a bromine atom on the indene ring could be explored for its effects on enzyme inhibition or receptor modulation in the central nervous system.

Synthetic Utility of the Bromo-Indene Scaffold

From a synthetic chemistry perspective, the bromine atom on the 7-position of the 1H-indene ring offers a versatile handle for further molecular elaboration. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse chemical moieties. This synthetic accessibility makes it a potentially useful building block for creating libraries of novel compounds for biological screening.

The workflow for utilizing a bromo-aromatic compound like this compound in a drug discovery program would typically involve its use as a starting material for generating a diverse set of derivatives, which would then be subjected to biological screening.

G A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Library of Diverse Indene Derivatives B->C D High-Throughput Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

A generalized workflow for drug discovery starting with a bromo-substituted scaffold.

Conclusion

Troubleshooting & Optimization

optimizing reaction yield for 7-bromo-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-1H-indene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The recommended synthetic pathway involves three key stages:

  • Friedel-Crafts Acylation: Cyclization of 3-(2-bromophenyl)propanoic acid to form 7-bromo-1-indanone.

  • Reduction: Reduction of 7-bromo-1-indanone to 7-bromo-1-indanol.

  • Dehydration: Acid-catalyzed dehydration of 7-bromo-1-indanol to yield the final product, this compound.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Dehydration start 3-(2-bromophenyl)propanoic acid indanone 7-bromo-1-indanone start->indanone Polyphosphoric acid (PPA) or other Lewis acid indanol 7-bromo-1-indanol indanone->indanol NaBH4, MeOH/THF indene This compound indanol->indene Acid catalyst (e.g., p-TsOH)

Issue 1: Low Yield in Friedel-Crafts Acylation of 3-(2-bromophenyl)propanoic acid

Question: I am experiencing a low yield of 7-bromo-1-indanone during the intramolecular Friedel-Crafts acylation. What are the potential causes and solutions?

Answer:

Low yields in Friedel-Crafts acylation for the synthesis of indanones can stem from several factors.[1] The reaction involves the cyclization of an arylpropionic acid derivative, which can be sensitive to reaction conditions.[2]

Possible Causes and Troubleshooting Steps:

  • Insufficiently Anhydrous Conditions: Water can deactivate the Lewis acid catalyst (e.g., polyphosphoric acid - PPA). Ensure all glassware is oven-dried and reagents are anhydrous.

  • Suboptimal Reaction Temperature and Time: The cyclization of 3-arylpropanoic acids often requires high temperatures.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. Conversely, excessively high temperatures can lead to decomposition and side product formation.

  • Catalyst Deactivation: The choice and quality of the Lewis acid are critical. If using PPA, ensure it is fresh and has not absorbed atmospheric moisture. Alternative Lewis acids like Tb(OTf)₃ have also been used for similar cyclizations.[1]

  • Formation of Side Products: Auto-condensation of the starting material or product can occur at high temperatures.[1] Purification by column chromatography is often necessary to isolate the desired 1-indanone.

Data Presentation: Representative Reaction Conditions for Friedel-Crafts Acylation

ParameterCondition ACondition BExpected Outcome
Catalyst Polyphosphoric Acid (PPA)Triflic Acid (TfOH)PPA is a common and effective catalyst for this transformation.
Temperature 80-100 °C25-50 °CHigher temperatures are typically required with PPA.
Reaction Time 2-4 hours1-3 hoursMonitor by TLC for completion.
Solvent Neat (no solvent)Dichloromethane (DCM)PPA often serves as both catalyst and solvent.
Typical Yield 60-75%70-85%Yields can vary based on substrate purity and reaction scale.
Issue 2: Incomplete Reduction of 7-bromo-1-indanone or Formation of Byproducts

Question: During the reduction of 7-bromo-1-indanone with sodium borohydride (NaBH₄), I am observing either incomplete conversion or the formation of unexpected side products. How can I optimize this step?

Answer:

Sodium borohydride is a mild and selective reducing agent for converting ketones to alcohols.[3][4] However, optimizing the reaction conditions is key to achieving a high yield of 7-bromo-1-indanol.

Possible Causes and Troubleshooting Steps:

  • Insufficient Reducing Agent: NaBH₄ can decompose in protic solvents like methanol.[3] Using a slight excess of NaBH₄ can compensate for this decomposition.

  • Reaction Temperature: The reduction is typically performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can ensure complete conversion.

  • Solvent System: A mixture of a protic solvent (e.g., methanol) and an aprotic solvent (e.g., THF) is often used. Methanol acts as a proton source for the workup, while THF helps with solubility.[3]

  • Over-reduction: While NaBH₄ is generally selective for ketones and aldehydes, prolonged reaction times or elevated temperatures could potentially lead to side reactions. It is important to monitor the reaction and quench it upon completion.

Data Presentation: Comparison of Reducing Agents for 7-bromo-1-indanone

Reducing AgentSolventTemperatureTypical Yield of AlcoholSelectivity Notes
Sodium Borohydride (NaBH₄) Methanol/THF0 °C to RT>95%Highly selective for the ketone over the aryl bromide.[4]
Lithium Aluminum Hydride (LiAlH₄) THF0 °C to RT>95%Less selective; may potentially reduce the aryl bromide.
Issue 3: Low Yield and/or Impurity Formation During Dehydration of 7-bromo-1-indanol

Question: The final dehydration step to form this compound is giving me a low yield and several impurities. What are the best conditions for this elimination reaction?

Answer:

Acid-catalyzed dehydration of 1-indanol derivatives can be challenging due to the potential for side reactions. The choice of acid catalyst and reaction conditions is crucial for maximizing the yield of the desired indene.[5]

Possible Causes and Troubleshooting Steps:

  • Strong Acid Catalysts: Strong acids can lead to the formation of byproducts through self-alkylation of the starting indanol or the product indene.[5] Using a catalyst with medium acid strength, such as p-toluenesulfonic acid (p-TsOH), is often preferred.

  • Formation of Di-1-indanyl Ether: Intermolecular dehydration can lead to the formation of an ether byproduct, especially with weaker acid catalysts or lower temperatures.

  • Suboptimal Temperature: The dehydration requires heating to proceed at a reasonable rate. However, excessively high temperatures can promote polymerization or decomposition. A refluxing solvent such as toluene is commonly employed to control the temperature.

  • Water Removal: The dehydration is an equilibrium reaction. Removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) can drive the equilibrium towards the product and improve the yield.

G cluster_0 Troubleshooting Dehydration Step Start Low Yield of This compound Impurity_Check Major Impurity Observed? Ether Di-1-indanyl ether Sol_Ether Sol_Ether Ether->Sol_Ether Polymer Polymeric material Sol_Polymer Sol_Polymer Polymer->Sol_Polymer Starting_Material Unreacted 7-bromo-1-indanol Sol_SM Sol_SM Starting_Material->Sol_SM

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common and practical starting material is 3-(2-bromophenyl)propanoic acid. This precursor can be synthesized from commercially available 2-bromobenzaldehyde or related compounds. The propanoic acid side chain is then cyclized to form the indanone ring system.[1]

Q2: How can I purify the final product, this compound?

A2: this compound is typically a liquid at room temperature. Purification is most commonly achieved by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate. Distillation under reduced pressure can also be an effective purification method, provided the compound is thermally stable under the distillation conditions.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Organobromine compounds can be irritants and should be handled in a well-ventilated fume hood. Polyphosphoric acid is corrosive and hygroscopic. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q4: Can I directly brominate 1H-indene to obtain this compound?

A4: Direct bromination of 1H-indene is generally not a selective method for producing the 7-bromo isomer. Electrophilic aromatic substitution on the indene ring system can lead to a mixture of isomers, with substitution occurring at various positions on the aromatic ring. Additionally, addition reactions to the double bond of the five-membered ring can occur. Therefore, a multi-step synthesis starting from a pre-brominated precursor is the preferred method for obtaining regiochemically pure this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-1-indanone
  • To a round-bottom flask equipped with a mechanical stirrer, add 3-(2-bromophenyl)propanoic acid.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 7-bromo-1-indanone by column chromatography on silica gel.

Protocol 2: Reduction of 7-bromo-1-indanone to 7-bromo-1-indanol
  • Dissolve 7-bromo-1-indanone in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1 v/v) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents) in portions.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until all the starting ketone has been consumed.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 7-bromo-1-indanol, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 3: Dehydration of 7-bromo-1-indanol to this compound
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 7-bromo-1-indanol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approximately 0.05-0.1 equivalents).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting alcohol.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel (eluting with hexane) to obtain the pure product.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions of Bromo-heterocyles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates, specifically when working with bromo-heterocyclic substrates. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a bromo-heterocycle is showing low to no conversion. What are the most common causes?

Low conversion in Suzuki reactions involving bromo-heterocycles is a frequent challenge. The primary culprits are often related to the inherent properties of the heterocyclic substrate and the stability of the reagents. The most prevalent issues include:

  • Catalyst Poisoning: The Lewis basic nature of many nitrogen-containing heterocycles allows them to coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1]

  • Boronic Acid/Ester Instability: A significant side reaction is protodeboronation, which is the cleavage of the C-B bond in the boronic acid or ester. This is particularly problematic with electron-deficient heteroaryl boronic acids.[1][2]

  • Poor Solubility: Heterocyclic compounds, especially those with multiple heteroatoms or polar functional groups, may have limited solubility in common organic solvents, which can impede the reaction rate.[1][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent. A non-optimized system can lead to poor performance.[4]

  • Side Reactions: Besides protodeboronation, other common side reactions include homocoupling of the boronic acid and dehalogenation of the bromo-heterocycle.[1][5]

Q2: How can I mitigate catalyst poisoning when working with nitrogen-containing bromo-heterocycles?

Catalyst poisoning by nitrogen heterocycles is a major obstacle. Here are several strategies to overcome this issue:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, preventing strong coordination with the basic nitrogen of the heterocycle.[1] Examples of effective ligands are provided in the table below.

  • Use of Palladium Precatalysts: Well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.[1][4]

  • Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[1]

Table 1: Recommended Ligands for Suzuki Coupling of Bromo-heterocycles
Ligand NameStructure TypeKey Features
XPhos BiarylphosphineBulky and electron-rich, effective for sterically hindered substrates.[1]
SPhos BiarylphosphineSimilar to XPhos, with high activity for challenging couplings.[1]
RuPhos BiarylphosphineProvides high catalytic activity and stability.[1]
Trialkylphosphines (e.g., P(t-Bu)3) MonophosphineHighly electron-donating, can accelerate oxidative addition.
N-Heterocyclic Carbenes (NHCs) CarbeneOffer strong σ-donation and are often highly effective for difficult couplings.[6][7]
Q3: My boronic acid or boronate ester appears to be degrading during the reaction. What can I do to improve its stability?

The instability of the boron reagent is a very common reason for low yields in Suzuki reactions.[4] Protodeboronation is a major decomposition pathway.[1][2]

  • Use Boronate Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids.[8][9] They are often crystalline solids that are easier to handle and purify.[8][9]

  • Milder Bases: Strong bases can accelerate protodeboronation.[7] Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF.

  • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous conditions can minimize hydrolysis of the boronic acid.[4]

  • Stable Boronic Acid Surrogates: For particularly unstable heteroaryl boronic acids, consider using more robust alternatives like MIDA boronates or N-methyliminodiacetic acid (MIDA) boronates, which offer enhanced stability and can be used in sequential coupling reactions.[4] Diethanolamine-complexed boronic acids (DABO boronates) are another air-stable alternative.[10]

Table 2: Comparison of Boronic Acids and Boronate Esters
ParameterBoronic AcidsPinacol Boronate Esters
Reactivity Generally more reactive, leading to faster reaction times.[8][9]Generally less reactive, may require higher temperatures.[10]
Stability Prone to decomposition (protodeboronation, oxidation).[8][9]Significantly more stable, with a longer shelf-life.[8][9]
Handling Can be challenging to handle and purify.[9]Often crystalline solids, easier to handle and purify.[8][9]
Q4: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this side reaction.[1][5]

  • Thorough Degassing: Rigorous degassing of the solvent and reaction mixture is the most effective way to prevent homocoupling.[4] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Use of Pd(0) Sources: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction.[4]

Q5: My starting materials have poor solubility in the reaction solvent. What are my options?

Poor solubility can significantly hinder reaction kinetics.

  • Solvent Screening: Screen a variety of solvents or solvent mixtures.[1] Common choices for Suzuki reactions with heterocycles include dioxane, THF, DMF, and toluene, often in combination with water.[1][11]

  • Increase Reaction Temperature: Higher temperatures can improve the solubility of your substrates.[1]

  • Use of Co-solvents: The addition of a co-solvent can sometimes improve solubility. For example, using a mixture of an organic solvent and water is common.[6]

Table 3: Common Solvents and Bases for Suzuki Reactions of Bromo-heterocycles
Solvent SystemCommon BasesTypical Temperature Range
Dioxane / WaterK₂CO₃, K₃PO₄, Cs₂CO₃80-110 °C[6]
THF / WaterK₂CO₃, NaOH60-80 °C
Toluene / WaterK₃PO₄, KF80-110 °C
DMF (anhydrous or with water)K₂CO₃, CsF80-120 °C
2-MeTHF / WaterK₃PO₄80-100 °C

Troubleshooting Workflows & Experimental Protocols

Troubleshooting Workflow for Low Conversion

When faced with a low-yielding Suzuki reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the problem.

Troubleshooting_Workflow cluster_start cluster_analysis Initial Analysis cluster_outcome Start Low Conversion Observed Reagent_Check Verify Reagent Quality & Purity (Aryl Halide, Boronic Acid/Ester, Base, Catalyst) Start->Reagent_Check Step 1 Condition_Check Review Reaction Setup & Conditions (Degassing, Temperature, Stirring) Reagent_Check->Condition_Check Step 2 Catalyst_Screen Screen Catalysts & Ligands Condition_Check->Catalyst_Screen Problem Persists Base_Screen Screen Different Bases Catalyst_Screen->Base_Screen Solvent_Screen Screen Different Solvents Base_Screen->Solvent_Screen Boron_Reagent Switch to a More Stable Boron Reagent (e.g., Pinacol Ester, MIDA Boronate) Solvent_Screen->Boron_Reagent Success Improved Conversion Boron_Reagent->Success Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

identifying side products in the bromination of 1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1H-indene.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the bromination of 1H-indene, covering both electrophilic addition and allylic bromination reactions.

FAQ 1: What are the expected main products of the bromination of 1H-indene?

The primary products depend on the reaction conditions.

  • Electrophilic Addition (using Br₂): The expected main product is trans-1,2-dibromo-2,3-dihydro-1H-indene (also known as 1,2-dibromoindane). This reaction typically proceeds through a bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.[1]

  • Allylic Bromination (using N-Bromosuccinimide - NBS): The main product is 3-bromo-1H-indene. This reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the allylic position.[2][3][4]

FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side products?

The formation of side products is a common issue. Here are the most probable impurities you might be encountering:

For Electrophilic Addition (with Br₂):

  • cis-1,2-Dibromo-2,3-dihydro-1H-indene: While the trans isomer is the major product, the formation of the cis isomer can occur, especially under certain solvent and concentration conditions.

  • Over-brominated products: If an excess of bromine is used, or if the reaction is allowed to proceed for too long, further bromination on the aromatic ring or other positions can occur, leading to tribromo or even tetrabromo derivatives.[5]

  • Rearrangement Products: Although less common for this specific reaction, carbocation rearrangements can sometimes lead to isomeric dibromo products.

For Allylic Bromination (with NBS):

  • 1-Bromo-1H-indene: This is a common rearranged side product. The allylic radical intermediate is resonance-stabilized, with radical character at both the C1 and C3 positions. Bromination at the C1 position leads to this constitutional isomer.[2][6]

  • 1,2-Dibromo-2,3-dihydro-1H-indene: If the concentration of Br₂ (formed from the reaction of NBS with trace HBr) becomes too high, competitive electrophilic addition to the double bond can occur, leading to the same product as the direct bromination with Br₂.[2][3]

  • Succinimide: This is a byproduct of the reaction involving NBS and can sometimes contaminate the desired product if not removed properly during workup.

Troubleshooting: Low Yield of Desired Product

Problem: The yield of the desired brominated indene is lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Side Product Formation For allylic bromination, ensure a low concentration of Br₂ is maintained by using fresh, recrystallized NBS and an appropriate radical initiator (like AIBN or light). For electrophilic addition, use a precise stoichiometry of bromine and consider performing the reaction at a lower temperature to improve selectivity.
Product Degradation Brominated indenes can be sensitive to light and air. Protect the reaction mixture from light and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Workup During extraction, ensure the correct pH to remove byproducts. For NBS reactions, a wash with aqueous sodium thiosulfate can help remove any remaining bromine, and a wash with aqueous sodium bicarbonate can remove succinimide.
Troubleshooting: Difficulty in Product Purification

Problem: The isolated product is a mixture of isomers that are difficult to separate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Formation of Multiple Isomers Optimize reaction conditions to favor the formation of one isomer. For allylic bromination, changing the solvent or temperature might influence the ratio of rearranged to non-rearranged products.
Co-elution during Chromatography If isomers are difficult to separate by standard silica gel chromatography, consider using a different solvent system with varying polarity. Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable column may provide better separation.
Crystallization Issues If the product is a solid, recrystallization from an appropriate solvent system can be an effective method for purification. Experiment with different solvents to find one that selectively crystallizes the desired isomer.

Data Presentation

The following table summarizes the expected products and reported yields for the bromination of 1H-indene and related compounds. Please note that yields can vary significantly based on the specific reaction conditions.

Reaction TypeReagentMain ProductPotential Side ProductsReported Yield (Main Product)
Electrophilic Addition Br₂ in CH₂Cl₂trans-1,2-Dibromo-2,3-dihydro-1H-indenecis-1,2-Dibromo-2,3-dihydro-1H-indene, Over-brominated productsVaries, can be high (>90%) under optimized conditions.
Allylic Bromination NBS, radical initiator (e.g., light, AIBN) in CCl₄3-Bromo-1H-indene1-Bromo-1H-indene, 1,2-Dibromo-2,3-dihydro-1H-indeneTypically in the range of 50-70%, with the ratio of 3-bromo to 1-bromo isomer being dependent on conditions. For example, bromination of 1-hexene with NBS gives a mixture of rearranged and non-rearranged products.[6]
Bromination of Tetrahydro-1H-indene Br₂ in CH₂Cl₂1,2,5,6-Tetrabromooctahydro-1H-indene (isomeric mixture)-66% (for one isomer)[5]
Bromination of Tetrahydro-1H-indene NBS, LiClO₄, CH₃COOHDibromodiacetate derivatives-39% and 37% for two different isomers[5]

Experimental Protocols

Protocol 1: Electrophilic Bromination of Tetrahydro-1H-indene (Adaptable for 1H-Indene)

This protocol is for a related compound and can be adapted for 1H-indene with appropriate stoichiometric adjustments.

  • Dissolve 3a,4,7,7a-tetrahydro-1H-indene (1.2 g, 10 mmol) in dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask.[5]

  • Prepare a solution of bromine (3.2 g, 20 mmol) in CH₂Cl₂ (5 mL).[5]

  • Slowly add the bromine solution to the indene solution over 10 minutes at room temperature, while protecting the reaction from light.[5]

  • Stir the reaction mixture until the bromine color disappears (approximately 10 minutes).[5]

  • Remove the solvent under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to isolate the dibromoindane products.[5]

Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS)

This is a general procedure that can be applied to 1H-indene.

  • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 100W lamp), dissolve 1H-indene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

  • Heat the mixture to reflux while irradiating with the lamp.

  • Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which is less dense and will float.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and then with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 3-bromo-1H-indene and isolate it from the 1-bromo-1H-indene side product.

Visualizations

Bromination Pathways of 1H-Indene

Bromination_Pathways cluster_electrophilic Electrophilic Addition cluster_allylic Allylic Bromination Indene 1H-Indene Bromonium_Ion Bromonium Ion Intermediate Indene->Bromonium_Ion Br₂ Allylic_Radical Allylic Radical (Resonance Stabilized) Indene->Allylic_Radical NBS, hv/Δ trans_Dibromo trans-1,2-Dibromoindane (Major Product) Bromonium_Ion->trans_Dibromo Br⁻ attack cis_Dibromo cis-1,2-Dibromoindane (Side Product) Bromonium_Ion->cis_Dibromo Br⁻ attack Bromo_3 3-Bromo-1H-indene (Major Product) Allylic_Radical->Bromo_3 Br radical attack at C3 Bromo_1 1-Bromo-1H-indene (Side Product) Allylic_Radical->Bromo_1 Br radical attack at C1 (Resonance)

Caption: Reaction pathways for the bromination of 1H-indene.

Experimental Workflow for Product Identification

Workflow Start Bromination of 1H-Indene Workup Reaction Workup (Extraction, Washing) Start->Workup Crude Crude Product Mixture Workup->Crude Purification Purification (Column Chromatography) Crude->Purification Fractions Isolated Fractions Purification->Fractions Analysis Spectroscopic Analysis (NMR, MS, IR) Fractions->Analysis Identification Product Identification (Main Product & Side Products) Analysis->Identification

Caption: General workflow for reaction, purification, and analysis.

References

how to minimize protodeboronation in Suzuki coupling of bromo-aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protodeboronation in the Suzuki-Miyaura coupling of bromo-aromatics.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki coupling?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction consumes the nucleophilic coupling partner, leading to a reduced yield of the desired coupled product and the formation of a deboronated byproduct, which can complicate purification.[2]

Q2: What are the main factors that influence the rate of protodeboronation?

A2: The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. Key factors include:

  • Base: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.[2][3]

  • Solvent: The presence of water and the choice of organic solvent can significantly impact the rate of protodeboronation.[4][5][6]

  • Temperature: Higher temperatures can sometimes accelerate protodeboronation, although the effect can be complex and substrate-dependent.[1][2]

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired Suzuki coupling and the undesired protodeboronation.[7][8][9]

  • Boronic Acid Stability: The inherent stability of the boronic acid or its derivative plays a crucial role. Electron-rich or sterically hindered boronic acids, as well as some heteroaromatic boronic acids, can be particularly prone to protodeboronation.[10]

Q3: When is protodeboronation most likely to be a significant issue?

A3: Protodeboronation is often a major concern when the desired Suzuki coupling reaction is slow. This can occur with sterically hindered or electron-deficient bromo-aromatics, or when using less reactive boronic acids. If the transmetalation step of the catalytic cycle is slow, the activated boronic acid has a longer lifetime in the reaction mixture, increasing the probability of it undergoing protodeboronation.[1]

Troubleshooting Guide

This guide addresses common issues related to protodeboronation and offers potential solutions.

Problem: High Levels of Protodeboronated Byproduct
Possible Cause Suggested Solution
Inappropriate Base The base may be too strong or used in excess.
Suboptimal Catalyst/Ligand System The catalytic system may not be active enough to promote the desired coupling at a rate that outcompetes protodeboronation.
Unfavorable Reaction Temperature The reaction temperature may be too high, favoring the protodeboronation pathway.
Presence of Excess Water Water is a proton source for protodeboronation.
Slow Addition of Boronic Acid A high concentration of the boronic acid in the basic reaction mixture can lead to increased protodeboronation.

Data Presentation: Impact of Reaction Parameters on Product Yield

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the desired Suzuki coupling product versus the protodeboronated byproduct for bromo-aromatic substrates.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
BaseSolventTemperature (°C)Time (h)Yield of 4-Methylbiphenyl (%)Reference
Na₂CO₃Toluene/H₂O1001292[3]
K₂CO₃Toluene/H₂O1001288[3]
K₃PO₄Toluene/H₂O1001295[3]
Cs₂CO₃Toluene/H₂O1001294[3]
NaOHToluene/H₂O1001275[3]

Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), base (2.0 mmol), solvent (10:1 mixture). Yields are illustrative and can be substrate-dependent.

Table 2: Effect of Ligand on the Suzuki Coupling of a Disubstituted Aryl Bromide with a Heteroaryl Boronic Acid Pinacol Ester
Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield of Biaryl Product (%)Protodeboronation ByproductReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-8512~70Significant at room temperature[1]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (10:1)75485<5%[1]

These results highlight that a more electron-rich and bulky ligand (in dppf) can lead to higher yields and less protodeboronation compared to PPh₃ under optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation in the Suzuki Coupling of a Bromo-aromatic

This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic bromo-aromatic with an arylboronic acid, employing conditions designed to suppress protodeboronation.

Materials:

  • Bromo-aromatic (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the bromo-aromatic (1.0 equiv), the anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent like water is necessary, use a minimal amount of degassed water.

  • Boronic Acid Addition: Add the arylboronic acid or its pinacol ester (1.3 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_vs_Protodeboronation Aryl_Br Ar-Br Ox_Adduct Ar-Pd(II)(Br)Lₙ Aryl_Br->Ox_Adduct Oxidative Addition Boronic_Acid Ar'-B(OH)₂ Activated_Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Activated_Boronate Base Base Base->Activated_Boronate Pd0 Pd(0)Lₙ Pd0->Ox_Adduct Transmetalation_Complex Ar-Pd(II)(Ar')Lₙ Ox_Adduct->Transmetalation_Complex Transmetalation Activated_Boronate->Transmetalation_Complex Protodeboronated_Product Ar'-H Activated_Boronate->Protodeboronated_Product Protodeboronation Transmetalation_Complex->Pd0 Coupled_Product Ar-Ar' Transmetalation_Complex->Coupled_Product Reductive Elimination Proton_Source H⁺ (e.g., H₂O) Proton_Source->Protodeboronated_Product

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Troubleshooting_Workflow Start High Protodeboronation Observed Check_Base Is a strong base (e.g., NaOH, KOH) being used? Start->Check_Base Switch_Base Switch to a weaker base (K₃PO₄, K₂CO₃) Check_Base->Switch_Base Yes Check_Catalyst Is the catalyst system sluggish (e.g., Pd(PPh₃)₄)? Check_Base->Check_Catalyst No Switch_Base->Check_Catalyst Switch_Catalyst Use a more active catalyst/ligand (e.g., Pd(dppf)Cl₂, SPhos) Check_Catalyst->Switch_Catalyst Yes Check_Temp Is the reaction temperature high (>100 °C)? Check_Catalyst->Check_Temp No Switch_Catalyst->Check_Temp Lower_Temp Lower the reaction temperature (e.g., 70-80 °C) Check_Temp->Lower_Temp Yes Check_Solvent Are you using anhydrous solvents? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Consider_Boronic_Ester Consider using a more stable boronic ester (pinacol, MIDA) Check_Solvent->Consider_Boronic_Ester No End Minimized Protodeboronation Check_Solvent->End Yes Use_Anhydrous Ensure all reagents and solvents are anhydrous Use_Anhydrous->Consider_Boronic_Ester Consider_Boronic_Ester->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Preventing Homocoupling Side Reactions with 7-bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions when using 7-bromo-1H-indene in cross-coupling experiments.

Troubleshooting Guides

Issue 1: Significant Formation of Biaryl Byproduct (Homocoupling) in Suzuki-Miyaura Coupling

Symptoms:

  • Lower than expected yield of the desired 7-aryl-1H-indene.

  • Presence of a significant amount of a symmetrical bi-indenyl byproduct in the crude reaction mixture, often complicating purification.

Possible Causes and Solutions:

Potential CauseSuggested Solutions
Oxygen in the Reaction Mixture 1. Thorough Degassing: Rigorously degas all solvents and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) can be used.[1] 2. Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen) throughout the experiment.
Palladium(II) Precatalyst 1. Use of Pd(0) Precatalysts: Pd(II) precatalysts can react directly with the organoboron reagent to cause homocoupling.[1][2] Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. 2. Pre-reduction of Pd(II): If using a Pd(II) source, consider a pre-reduction step or reaction conditions that favor rapid reduction to Pd(0).
Suboptimal Ligand Choice 1. Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway over the competing homocoupling reaction.
Inappropriate Base 1. Weaker Bases: Strong bases can sometimes promote side reactions. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.
High Reaction Temperature 1. Temperature Optimization: Homocoupling can be more prevalent at higher temperatures. Attempt the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Coupling

Symptoms:

  • Reduced yield of the desired 7-alkynyl-1H-indene.

  • Presence of a symmetrical diyne byproduct.

Possible Causes and Solutions:

Potential CauseSuggested Solutions
Copper(I) Cocatalyst 1. Copper-Free Conditions: The presence of a copper(I) co-catalyst is a primary cause of alkyne homocoupling (Glaser coupling).[3][4][5][6] Utilize a copper-free Sonogashira protocol. 2. Ligand Choice in Copper-Free Systems: In the absence of copper, the choice of palladium ligand becomes even more critical. Electron-rich and bulky ligands can be effective.
Oxygen Presence 1. Strictly Anaerobic Conditions: As with other coupling reactions, the exclusion of oxygen is crucial to prevent oxidative homocoupling.
Amine Base 1. Alternative Bases: While amines are common bases in Sonogashira reactions, consider screening other non-amine bases if homocoupling persists.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple with each other. In the context of cross-coupling reactions with this compound, this can manifest as the formation of a 7,7'-bi-1H-indene dimer. This side reaction consumes the starting material, reduces the yield of the desired product, and can make purification difficult due to the similar properties of the byproduct and the target molecule.[1]

Q2: How can I minimize homocoupling in a Heck reaction with this compound?

A2: To minimize homocoupling in a Heck reaction, consider the following:

  • Catalyst and Ligand: Use a well-defined palladium catalyst and consider the use of bulky, electron-rich ligands which can favor the desired cross-coupling pathway.

  • Base Selection: The choice of base can be critical. An organic base like triethylamine or an inorganic base such as potassium carbonate should be optimized.

  • Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.

  • Inert Atmosphere: As with other palladium-catalyzed couplings, maintaining an inert atmosphere is beneficial.

Q3: Are there any general strategies to prevent homocoupling across different types of cross-coupling reactions with this compound?

A3: Yes, several general principles apply:

  • Oxygen Exclusion: Rigorous degassing of solvents and maintaining an inert atmosphere are universally important to prevent oxidative homocoupling.

  • Catalyst Choice: Using well-defined Pd(0) precatalysts or systems that rapidly generate the active Pd(0) species can be advantageous.

  • Ligand Selection: Bulky and electron-rich ligands often promote the desired reductive elimination step of the cross-coupling cycle, outcompeting homocoupling pathways.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Stoichiometry: Carefully controlling the stoichiometry of the coupling partners can sometimes influence the product distribution.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling of a Bromo-Indanone (Precursor to Indene) with Minimal Homocoupling

This protocol is adapted from a highly efficient ligand-free Suzuki coupling of 4-bromo-2-methyl-1H-indanone, which can be a useful starting point for this compound. The high yields and lack of inert gas protection suggest minimal homocoupling under these conditions.

Reaction Scheme:

  • 4-bromo-2-methyl-1H-indanone + Arylboronic acid → 4-aryl-2-methyl-1H-indanone

Materials:

  • 4-bromo-2-methyl-1H-indanone

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (0.005 mol%)

  • Tetrabutylammonium bromide (TBAB) (1 equivalent)

  • K₂CO₃ (2 equivalents)

  • PEG400/H₂O (10:1)

Procedure:

  • To a reaction vial, add 4-bromo-2-methyl-1H-indanone, the arylboronic acid, Pd(OAc)₂, TBAB, and K₂CO₃.

  • Add the PEG400/H₂O solvent mixture.

  • Heat the reaction mixture to 110 °C with stirring for 1 hour.

  • After completion, cool the reaction mixture and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Note: While this protocol was successful for the indanone, optimization for this compound is recommended.

Data Presentation

Table 1: Effect of Catalyst Loading on Suzuki Coupling Yield of 4-bromo-2-methyl-1H-indanone with Phenylboronic Acid

EntryPd(OAc)₂ (mol%)Time (h)Yield (%)
10.1198
20.01198
30.005198
40.001353

Data adapted from a study on a structurally related indanone, suggesting that very low catalyst loadings can be highly effective, potentially reducing side reactions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Combine this compound, coupling partner, base, and ligand in a dried Schlenk flask inert_atm Establish inert atmosphere (3x evacuate/backfill with Ar/N₂) prep_reagents->inert_atm add_solvent Add degassed solvent via syringe inert_atm->add_solvent degas_mixture Degas reaction mixture (e.g., sparging or freeze-pump-thaw) add_solvent->degas_mixture add_catalyst Add Palladium catalyst under inert atmosphere degas_mixture->add_catalyst heat_monitor Heat to desired temperature and monitor reaction progress (TLC, LC-MS) add_catalyst->heat_monitor quench Quench reaction and perform aqueous workup heat_monitor->quench purify Purify product (e.g., column chromatography) quench->purify

Caption: A typical experimental workflow for cross-coupling reactions with this compound.

troubleshooting_homocoupling start High Homocoupling Observed check_degassing Is degassing thorough? start->check_degassing check_catalyst Using a Pd(II) precatalyst? check_degassing->check_catalyst Yes improve_degassing Action: Improve degassing (Freeze-Pump-Thaw or prolonged sparging) check_degassing->improve_degassing No check_ligand Is the ligand optimal? check_catalyst->check_ligand No switch_catalyst Action: Switch to Pd(0) catalyst or add a reducing agent check_catalyst->switch_catalyst Yes change_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->change_ligand No end Reduced Homocoupling check_ligand->end Yes improve_degassing->check_catalyst switch_catalyst->check_ligand change_ligand->end

Caption: A troubleshooting decision tree for addressing homocoupling in cross-coupling reactions.

References

Technical Support Center: Improving Regioselectivity of 1H-Indene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the regioselective functionalization of 1H-indene. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic and transition-metal-catalyzed functionalization on the 1H-indene ring?

The 1H-indene core presents multiple sites for functionalization. In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, substitution typically occurs on the electron-rich six-membered aromatic ring. For transition-metal-catalyzed reactions, particularly C-H functionalization and cross-coupling reactions, the reactivity can be directed to various positions, most notably the C1 (α) and C2 (β) positions of the five-membered ring, as well as the C4, C5, C6, and C7 positions of the benzene ring. The regioselectivity is highly dependent on the reaction conditions, catalyst, and directing groups used.

Q2: How can I control the regioselectivity between the α and β positions in palladium-catalyzed Heck reactions of indene?

Controlling regioselectivity in Heck reactions of indene can be challenging due to slow aryl insertion and competing side reactions.[1] However, the choice of ligand and additives can effectively switch the selectivity. For instance, using a bulky dialkylphosphine ligand like XPhos with a palladium complex can lead to β-arylation. Remarkably, the addition of potassium phenoxide (KOPh) can completely switch the regioselectivity to favor α-arylation.[1] This switch is attributed to the formation of a trans-complex of a phenolate XPhos ligand, which is stabilized by π-π interactions.[1]

Q3: What is the role of a directing group in achieving regioselective C-H functionalization of indene?

Directing groups are crucial for controlling regioselectivity in C-H functionalization by positioning the catalyst in proximity to a specific C-H bond.[2] For instance, in the C-H functionalization of 6,5-fused heterocyclic systems like indene derivatives, directing groups are essential to achieve functionalization at the typically less reactive six-membered ring.[2] The choice of a directing group with strong coordinating ability is critical for its effectiveness.[3] For remote C-H functionalization, specialized auxiliaries may be necessary to achieve the desired regioselectivity.[3]

Q4: Can reaction temperature be used to control regioselectivity?

Yes, reaction temperature can be a critical parameter for controlling regioselectivity by favoring either the kinetic or thermodynamic product.[3]

  • Kinetic Control: Running the reaction at a lower temperature may increase the yield of the kinetic product, which is formed through the lowest energy transition state.

  • Thermodynamic Control: Conversely, a higher temperature can favor the formation of the more stable thermodynamic product.

It is advisable to perform a temperature screen to determine the optimal conditions for your desired regioisomer.[3]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Pd-Catalyzed Functionalization

Symptoms:

  • Formation of a mixture of regioisomers with no clear preference.

  • The major product is the undesired regioisomer.

  • Inconsistent regioselectivity between experimental batches.

Possible Cause Recommended Action Citation
Inappropriate Ligand The steric and electronic properties of the ligand are paramount. A ligand screen is highly recommended. For example, bulky phosphine ligands may favor one regioisomer, while less sterically demanding ones may favor another.[3]
Suboptimal Solvent Solvent polarity can influence the reaction pathway by stabilizing different intermediates. Conduct a solvent screen. In some cases, changing the solvent can even reverse the regioselectivity.[3]
Incorrect Base The base is crucial for regenerating the catalyst in many catalytic cycles. The choice of base can affect the reaction rate and selectivity. Screen both organic and inorganic bases.[4]
Reaction Temperature The reaction may be running under conditions that favor a mixture of kinetic and thermodynamic products. Systematically vary the temperature to favor one over the other.[3]
Purity of Reagents Trace impurities in reagents or solvents can poison the catalyst or alter the reaction pathway. Ensure the use of high-purity, anhydrous reagents and solvents.[3]
Issue 2: Low Yields in Friedel-Crafts Acylation of Indene

Symptoms:

  • Low conversion of the starting material.

  • Formation of multiple side products.

Possible Cause Recommended Action Citation
Deactivated Aromatic Ring If the indene substrate is highly deactivated or electron-poor, it may not react effectively under standard Friedel-Crafts conditions. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst.[5]
Polysubstitution The initial acylation product can be more reactive than the starting material, leading to multiple acylations. Use an excess of the indene substrate to favor mono-acylation.[5][6]
Rearrangement of Acylium Ion Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to unexpected products. Using a milder Lewis acid or lower reaction temperatures may mitigate this.[5]
Incompatible Functional Groups Functional groups sensitive to strong Lewis acids (e.g., amines, alcohols) on the indene scaffold can interfere with the reaction. These groups may need to be protected prior to the acylation.[5]

Quantitative Data Summary

Table 1: Regioselective Heck Arylation of Indene

Catalyst System Ligand Additive Solvent Temp (°C) Yield (%) α:β Ratio Citation
Pd(OAc)₂XPhosK₃PO₄Dioxane120851:19[1]
Pd(OAc)₂XPhosKOPhDioxane12092>19:1[1]
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃DMF100781:9[4]

Table 2: FeCl₃-Catalyzed Synthesis of Indene Derivatives

Starting Materials Catalyst Solvent Temp (°C) Yield (%) Regioselectivity Citation
N-Benzylic sulfonamide + internal alkyneFeCl₃ (10 mol%)DCE80up to 83Extremely high[2][7]
N-Benzylic sulfonamide + alkynylcarbonylFeCl₃ (10 mol%)DCE80up to 75High[2][7]

Experimental Protocols

Protocol 1: α-Selective Heck Arylation of Indene

This protocol is adapted from the work of Hu et al.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phenoxide (KOPh)

  • Aryl halide (e.g., iodobenzene)

  • 1H-Indene

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and KOPh (2.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and anhydrous 1,4-dioxane.

  • Add 1H-indene (1.5 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: FeCl₃-Catalyzed Regioselective Synthesis of Indene Derivatives

This protocol is based on the method developed by Tian and coworkers.[2][7]

Materials:

  • Anhydrous Iron(III) chloride (FeCl₃)

  • N-Benzylic sulfonamide

  • Disubstituted alkyne

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the N-benzylic sulfonamide (1.0 equiv.) and the disubstituted alkyne (1.2 equiv.).

  • Add anhydrous FeCl₃ (10 mol%).

  • Add anhydrous DCE as the solvent.

  • Stir the reaction mixture at 80 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Control cluster_heck Heck Reaction Control cluster_ch C-H Activation Control cluster_fc Friedel-Crafts Control Indene 1H-Indene Functionalization Heck Heck Reaction Indene->Heck CH_Activation C-H Activation Indene->CH_Activation Friedel_Crafts Friedel-Crafts Acylation Indene->Friedel_Crafts Ligand Ligand Choice (e.g., XPhos) Heck->Ligand influences Additive Additive (e.g., KOPh) Heck->Additive influences Directing_Group Directing Group CH_Activation->Directing_Group guides Catalyst Catalyst Choice (e.g., Rh, Ru) CH_Activation->Catalyst determines Lewis_Acid Lewis Acid Strength Friedel_Crafts->Lewis_Acid affects Stoichiometry Reactant Stoichiometry Friedel_Crafts->Stoichiometry controls

Caption: Factors influencing regioselectivity in indene functionalization.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Ligand Screen Different Ligands (Sterics & Electronics) Start->Check_Ligand Check_Solvent Screen Solvents (Polarity) Check_Ligand->Check_Solvent No/Minor Improvement Improved Regioselectivity Improved Check_Ligand->Improved Significant Improvement Check_Temp Vary Reaction Temperature (Kinetic vs. Thermodynamic) Check_Solvent->Check_Temp No/Minor Improvement Check_Solvent->Improved Significant Improvement Check_Purity Verify Reagent Purity Check_Temp->Check_Purity No/Minor Improvement Check_Temp->Improved Significant Improvement Check_Purity->Improved Significant Improvement No_Improvement Consult Further Literature/ Expert Check_Purity->No_Improvement No/Minor Improvement

Caption: Troubleshooting workflow for poor regioselectivity.

References

long-term stability and storage of 7-bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Bromo-1H-indene

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the , along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q2: How stable is this compound at room temperature?

A2: While this compound is considered chemically stable under standard ambient conditions for short periods, prolonged exposure to room temperature, light, and air can lead to gradual degradation.[3] For long-term storage, refrigeration is essential.

Q3: What are the potential signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in color from colorless or pale yellow to a darker yellow or brown.[3] Other signs of degradation can include the appearance of new peaks in analytical chromatograms (HPLC or GC) and inconsistencies in experimental results.

Q4: Can this compound undergo polymerization?

A4: Yes, like indene itself, this compound has the potential to polymerize, especially if exposed to heat, light, or acidic conditions.[3] Proper storage is crucial to minimize this risk.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented, based on the reactivity of the indene scaffold, potential degradation products could include oxidized species (such as ketones or alcohols at the benzylic position) and polymers.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, potentially due to its instability.

Issue 1: Inconsistent or non-reproducible reaction yields.

  • Question: My reaction yields are fluctuating even though I am following the same protocol. Could this be related to the stability of this compound?

  • Answer: Yes, inconsistent yields can be a sign of reagent degradation. If the this compound has started to degrade, its effective concentration will be lower, leading to lower yields. It is also possible that degradation products are interfering with your reaction. We recommend verifying the purity of your this compound stock using the HPLC or GC-MS protocols provided below.

Issue 2: Appearance of unexpected side-products in my reaction.

  • Question: I am observing unexpected peaks in the chromatogram of my reaction mixture. Could these be related to impurities in the this compound?

  • Answer: It is highly likely. Degradation of this compound can introduce new, reactive species into your reaction. Analyze a sample of your this compound starting material using GC-MS to identify any potential impurities or degradation products.

Issue 3: The color of my this compound has changed.

  • Question: My stock of this compound, which was initially pale yellow, has turned noticeably darker. Is it still usable?

  • Answer: A significant color change is a strong indicator of degradation. While it might still be suitable for some applications, it is highly recommended to re-purify the compound or use a fresh batch for sensitive experiments to ensure the reliability of your results. Purity can be assessed using the analytical methods detailed in this guide.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Consequences of Improper Storage

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2-8°CIncreased rate of degradation and polymerization.
Atmosphere Inert gas (Argon, Nitrogen)Oxidation of the indene ring.
Light Exposure Stored in an amber vial or in the darkPhotodegradation.
Container Tightly sealedAbsorption of moisture, leading to hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities and degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-500

  • Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra to a library database.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Experimental Issue Observed (e.g., low yield, side products) check_purity Check Purity of this compound? start->check_purity hplc Perform HPLC Analysis check_purity->hplc Quantitative gcms Perform GC-MS Analysis check_purity->gcms Qualitative pure Purity >98%? hplc->pure impure Purity <98%? gcms->impure pure->impure No other_factors Investigate Other Reaction Parameters (e.g., other reagents, conditions) pure->other_factors Yes purify Purify or Replace This compound impure->purify Yes end Problem Resolved other_factors->end purify->end

Caption: Troubleshooting workflow for experimental issues.

DegradationPathway Proposed Degradation Pathway of this compound indene This compound oxidation Oxidation (Air, Light) indene->oxidation polymerization Polymerization (Heat, Acid) indene->polymerization oxidized_product Oxidized Products (e.g., 7-bromo-1-indanone) oxidation->oxidized_product polymer Poly(this compound) polymerization->polymer

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Characterization of Byproducts in 7-bromo-1H-indene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during chemical reactions involving 7-bromo-1H-indene. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common side reactions and offer detailed protocols for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?

A1: In palladium-catalyzed cross-coupling reactions, several common byproducts can arise from side reactions involving the this compound starting material and the coupling partners. These include:

  • Homocoupling of this compound: This results in the formation of a bi-indenyl species. This can occur when the organopalladium intermediate reacts with another molecule of the starting aryl halide.

  • Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom, yielding 1H-indene. This is a common side reaction in Suzuki-Miyaura coupling where the organopalladium intermediate reacts with a proton source before the desired transmetalation step.[1][2]

  • Homocoupling of the coupling partner: For example, in a Suzuki reaction, the boronic acid can undergo homocoupling. In Sonogashira reactions, terminal alkynes can dimerize, a side reaction known as Glaser coupling.[3]

  • Isomerization of the indene core: The 1H-indene may isomerize to the more stable 2H-indene or other isomers under certain reaction conditions, particularly in the presence of acid or base.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: The presence of byproducts can be detected and quantified using a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of new, often less polar, spots corresponding to byproducts like the dehalogenated 1H-indene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile byproducts by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile byproducts and for monitoring the progress of the reaction.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the byproducts present in the crude reaction mixture. 1H NMR can often reveal characteristic signals of the byproducts.[1]

Q3: What reaction conditions can be modified to minimize byproduct formation?

A3: Minimizing byproduct formation often involves careful optimization of reaction parameters:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Bulky electron-rich ligands can sometimes suppress side reactions.

  • Base: The type and amount of base can significantly influence the reaction outcome. Weaker bases or careful stoichiometric control may reduce dehalogenation.

  • Solvent: The polarity and proticity of the solvent can affect catalyst stability and the rates of desired versus undesired reactions.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of degradation products.

  • Reaction Atmosphere: For reactions sensitive to oxidation, such as Sonogashira coupling, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent homocoupling of the alkyne.[6][7]

Troubleshooting Guides

Problem 1: Significant amount of dehalogenated byproduct (1H-indene) is observed.
Potential Cause Troubleshooting Step
Presence of a proton source Ensure all reagents and solvents are anhydrous. Use a non-protic solvent if possible.
Suboptimal base Screen different inorganic or organic bases (e.g., K3PO4, Cs2CO3, Et3N). Use the minimum effective amount of base.
High reaction temperature Lower the reaction temperature and monitor the reaction progress over a longer period.
Inefficient transmetalation (Suzuki) Ensure the quality of the boronic acid. Consider using a different boronic ester or trifluoroborate salt.
Problem 2: Formation of homocoupled bi-indenyl byproduct.
Potential Cause Troubleshooting Step
High catalyst loading Reduce the palladium catalyst loading.
Slow addition of coupling partner Add the coupling partner (e.g., boronic acid, alkyne) slowly to the reaction mixture to maintain a low concentration.
Presence of oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Problem 3: Isomerization of the 1H-indene core.
Potential Cause Troubleshooting Step
Acidic or basic conditions Neutralize the reaction mixture promptly during workup. Avoid prolonged exposure to strong acids or bases.
High temperatures Conduct the reaction at the lowest effective temperature.

Data Presentation

Table 1: Common Byproducts in this compound Reactions and their Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry.

ByproductChemical StructureMolecular FormulaExact Mass (m/z)
1H-Indene (Dehalogenated)C9H8C9H8116.06
Bi-indenyl (Homocoupled)C18H14C18H14230.11
Phenylacetylene Dimer (Sonogashira)C16H10C16H10202.08

Experimental Protocols

Protocol 1: GC-MS Analysis of a Crude Reaction Mixture
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the crude reaction mixture.

    • Quench the reaction by diluting the aliquot with 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles.

  • GC-MS Instrumentation and Conditions:

    • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 40-500 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and potential byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Protocol 2: HPLC Analysis for Quantitative Monitoring
  • Sample Preparation:

    • Prepare a calibration curve for the starting material (this compound) and any available byproduct standards.

    • Withdraw aliquots from the reaction at different time points and quench them as described for GC-MS.

    • Dilute the quenched samples to a known concentration within the range of the calibration curve.

  • HPLC Instrumentation and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. For example:

      • Start with 50% acetonitrile.

      • Ramp to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to 50% acetonitrile and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Data Analysis:

    • Quantify the amount of starting material consumed and byproducts formed by integrating the peak areas and using the calibration curves.

Protocol 3: 1H NMR Analysis of Crude Reaction Mixture
  • Sample Preparation:

    • Take a representative sample from the crude reaction mixture after workup but before purification.

    • Dissolve a small amount of the crude material in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum.

  • Data Analysis:

    • Look for characteristic signals of potential byproducts. For example:

      • 1H-Indene: The appearance of a new set of aromatic and vinylic protons, and the disappearance of the signals corresponding to the bromo-substituted aromatic ring.

      • Homocoupled product: More complex aromatic signals and potentially a change in the integration of the aliphatic protons relative to the aromatic protons.

Visualizations

Byproduct_Formation_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Dehalogenation Dehalogenation This compound->Dehalogenation Side Reaction Homocoupling Homocoupling This compound->Homocoupling Side Reaction Isomerization Isomerization This compound->Isomerization Side Reaction

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Byproduct Observed identify Identify Byproduct (GC-MS, NMR) start->identify dehalogenation Dehalogenation? identify->dehalogenation homocoupling Homocoupling? dehalogenation->homocoupling No optimize_base Optimize Base & Ensure Anhydrous Conditions dehalogenation->optimize_base Yes isomerization Isomerization? homocoupling->isomerization No optimize_catalyst Optimize Catalyst Loading & Inert Atmosphere homocoupling->optimize_catalyst Yes optimize_temp Optimize Temperature & Reaction Time isomerization->optimize_temp Yes end Minimized Byproducts isomerization->end No optimize_base->end optimize_catalyst->end optimize_temp->end

Caption: Troubleshooting workflow for byproduct mitigation.

References

Technical Support Center: Catalyst Screening for Suzuki Coupling of 7-Bromo-1H-Indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 7-bromo-1H-indene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental work.

Troubleshooting Guide

Low yields or failed reactions are common hurdles in optimizing Suzuki coupling reactions. Below are specific issues you might encounter with this compound and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.Ensure high purity of the palladium source and ligands. Use a fresh catalyst or a robust pre-catalyst. Thoroughly degas all solvents and the reaction mixture with an inert gas like argon or nitrogen.
Inefficient Oxidative Addition: The C-Br bond on the electron-rich indene ring may be less reactive.Screen more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. Consider increasing the reaction temperature.
Poor Solubility of Reagents: The this compound or boronic acid partner may not be fully dissolved in the chosen solvent.Test different solvent systems. For instance, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common. For highly insoluble starting materials, consider solvents like DMF, but be mindful of potential side reactions at high temperatures.
Presence of Significant Side Products Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. Alternatively, using potassium trifluoroborate salts can mitigate this issue.
Homocoupling: The boronic acid couples with itself, or the this compound couples with itself.Ensure the reaction is rigorously degassed to remove oxygen, which can promote homocoupling.
Inconsistent Reaction Yields Variability in Reagent Quality: The purity and stability of the boronic acid can vary.Use freshly purchased or recently purified boronic acids. Boronic acids can degrade upon storage.
Base Incompatibility: The chosen base may not be optimal for the specific substrate and catalyst system.Screen a variety of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for screening catalysts for the Suzuki coupling of this compound?

A1: Based on protocols for structurally similar bromo-substituted cyclic compounds, a good starting point for your catalyst screening would be:

  • Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: A degassed mixture of 1,4-Dioxane/H₂O (e.g., 4:1 v/v)

  • Temperature: 80-100 °C

It is highly recommended to perform a small-scale screening of different catalysts, ligands, bases, and solvents to determine the optimal conditions for your specific boronic acid coupling partner.

Q2: How do I select an alternative palladium catalyst and ligand if standard conditions fail?

A2: For challenging substrates like this compound, more advanced catalyst systems may be necessary. Consider using palladium pre-catalysts such as Buchwald's G3 or G4 pre-catalysts, which are paired with bulky biarylphosphine ligands like SPhos or XPhos. These systems are often more effective for electron-rich aryl bromides. If you are using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the addition of a bulky, electron-rich phosphine ligand is crucial for catalytic activity.

Q3: What is the role of the base in the Suzuki coupling reaction, and which one is best?

A3: The base is essential for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle. There is no single "best" base, as the optimal choice depends on the specific substrates and catalyst. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. A screening of bases is recommended to find the one that provides the best balance of reaction rate and minimal side reactions for your system.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted Suzuki coupling can significantly reduce reaction times. Reactions can often be completed in 20-60 minutes at temperatures between 120-150 °C. However, it is important to use a dedicated microwave reactor and appropriate sealed vessels to ensure safety and reproducibility.

Catalyst Performance Data

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of analogous bromo-substituted cyclic compounds. This data can serve as a guide for selecting a catalyst system for this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O8012~85
Pd(OAc)₂/SPhosSPhosK₃PO₄1,4-Dioxane1004~95
PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002~98
PdCl₂(dppf)dppfK₂CO₃DME802High

Note: The data in this table is a representative compilation from various sources for analogous systems and may not reflect a direct head-to-head comparison under identical conditions for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask or sealable reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualized Workflows and Mechanisms

Experimental Workflow for Suzuki Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: This compound, Boronic Acid, Base, Catalyst inert 2. Create Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor extract 6. Extraction monitor->extract purify 7. Chromatography extract->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection Workflow

catalyst_selection start Start: Low Yield or No Reaction choose_precatalyst Choose Palladium Precatalyst start->choose_precatalyst standard_catalysts Standard Catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) choose_precatalyst->standard_catalysts buchwald_precatalysts Buchwald Precatalysts (e.g., XPhos Pd G3/G4) For Challenging Substrates choose_precatalyst->buchwald_precatalysts add_ligand Using Pd(OAc)2 or Pd2(dba)3 choose_precatalyst->add_ligand evaluate_yield Evaluate Yield standard_catalysts->evaluate_yield buchwald_precatalysts->evaluate_yield select_ligand Select Ligand add_ligand->select_ligand standard_ligand Standard Ligand (e.g., PPh3) select_ligand->standard_ligand bulky_ligands Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) select_ligand->bulky_ligands standard_ligand->evaluate_yield bulky_ligands->evaluate_yield success High Yield: Successful Coupling evaluate_yield->success High troubleshoot_further Low Yield: Further Troubleshooting (Base, Solvent, Temp.) evaluate_yield->troubleshoot_further Low

Caption: A decision workflow for selecting the appropriate catalyst and ligand.

influence of base selection on 7-bromo-1H-indene Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 7-bromo-1H-indene. The following information is designed to address specific issues related to base selection and its influence on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the this compound Suzuki reaction?

A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the organoboron species (boronic acid or ester) to facilitate the transmetalation step with the palladium catalyst.[1] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][2] The choice and strength of the base can significantly impact the reaction rate, yield, and the prevalence of side reactions.[3][4]

Q2: Which bases are commonly used for the Suzuki coupling of this compound and related substrates?

A2: Inorganic bases are most frequently employed in Suzuki reactions. Common choices for substrates like this compound include:

  • Potassium Carbonate (K₂CO₃) [3][4]

  • Cesium Carbonate (Cs₂CO₃) [3][5]

  • Potassium Phosphate (K₃PO₄) [3][5]

  • Sodium Carbonate (Na₂CO₃) [6][7]

Organic bases such as triethylamine (TEA) are generally less effective for this type of coupling.[7][8]

Q3: How does the strength of the base affect the reaction?

A3: The basicity plays a crucial role. A base that is too weak may not efficiently form the active boronate species, leading to slow or incomplete reactions.[1] Conversely, a base that is too strong can lead to undesired side reactions. For sensitive substrates, moderately strong bases are often preferred.[3] In the case of this compound, a very strong base could potentially deprotonate the acidic C1 proton of the indene ring, leading to complications.

Q4: Can the choice of base help to minimize common side reactions?

A4: Yes, proper base selection is key to mitigating side reactions.

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid is a common issue, often exacerbated by strong bases and high temperatures.[1][3] Using milder bases like K₂CO₃ or K₃PO₄ can help minimize this.

  • Dehalogenation: The replacement of the bromine atom on the indene ring with a hydrogen atom can be promoted by certain bases.[5] Non-nucleophilic inorganic bases like cesium carbonate or potassium phosphate are often recommended to suppress this pathway.[5]

  • Homocoupling: The undesired coupling of two boronic acid molecules can also occur. While primarily influenced by the presence of oxygen and the catalyst state, the overall reaction conditions, including the base, can play a role.[5][9]

Troubleshooting Guide

Issue Potential Cause Related to Base Recommended Solution
Low or No Conversion Inefficient Boronic Acid Activation: The selected base may be too weak or poorly soluble in the reaction medium.[1]Switch to a stronger base (e.g., from Na₂CO₃ to Cs₂CO₃) or a more soluble one. Ensure the base is finely powdered for better reactivity.[5] Using a co-solvent like water can help dissolve inorganic bases.[5]
Significant Dehalogenation (Formation of 1H-indene) Base-Promoted Side Reaction: The base may be promoting the reductive cleavage of the C-Br bond.Use a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[5] Consider lowering the reaction temperature.[5]
Significant Protodeboronation of Boronic Acid Base is too Strong: Highly basic conditions can accelerate the cleavage of the C-B bond.Switch to a milder base (e.g., K₂CO₃).[1] If using an aqueous base, minimizing the amount of water or switching to anhydrous conditions with a base like KF might be beneficial.
Reaction Stalls or is Sluggish Poor Base Solubility: The inorganic base is not sufficiently dissolved to participate in the reaction.Use a solvent system that enhances solubility, such as a dioxane/water or toluene/water mixture.[5] Ensure vigorous stirring to maintain a good suspension.
Formation of Unidentified Byproducts Base-Induced Decomposition: The base may be reacting with the starting material or product, especially if they contain sensitive functional groups. The acidic C1 proton of the indene ring could be involved.Screen a panel of bases with varying strengths. Start with milder conditions (e.g., K₂CO₃) before moving to stronger bases.

Data Presentation

The following table summarizes the effect of different bases on the Suzuki coupling of 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one, a close structural analog of this compound, with phenylboronic acid. These results can serve as a valuable guide for optimizing your reaction.

Table 1: Effect of Various Bases on the Suzuki Coupling of a this compound Analog [6]

EntryBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Pd(OAc)₂/TBABPEG400110198
2K₃PO₄Pd(OAc)₂/TBABPEG400110195
3Na₂CO₃Pd(OAc)₂/TBABPEG400110192

Reaction conditions: 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one (1 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.01 mol%), TBAB (0.2 equiv.), Base (2 equiv.). Data adapted from Semantic Scholar.[6]

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for your specific boronic acid partner.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[10]

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[10]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[10]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Base-Sensitive Substrates using Potassium Phosphate (K₃PO₄)

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 (a pre-formed catalyst) (0.02 equiv)

    • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

    • Toluene/Water (10:1 v/v)

  • Procedure:

    • Follow the setup procedure as described in Protocol 1, using the reagents listed above.[5]

    • Heat the reaction mixture to 100-110 °C.[5]

    • Monitor the reaction progress and perform work-up and purification as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle cluster_activation Base Activation of Boronic Acid pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R L₂ transmetalation->pd_intermediate boronate R-B(OH)₃⁻ boronate->transmetalation boronic_acid R-B(OH)₂ boronic_acid->boronate + Base base Base (e.g., CO₃²⁻) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Start: Low Yield in Suzuki Reaction check_reagents Check Reagent Quality (Boronic Acid, Solvent, etc.) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions analyze_byproducts Analyze Crude Mixture (LCMS/NMR) start->analyze_byproducts dehalogenation Dehalogenation Observed? analyze_byproducts->dehalogenation protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation no_conversion Low/No Conversion? analyze_byproducts->no_conversion dehalogenation->protodeboronation No sol_dehalo Use Milder/Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) Lower Temperature dehalogenation->sol_dehalo Yes protodeboronation->no_conversion No sol_proto Use Milder Base (e.g., K₂CO₃) Consider Anhydrous Conditions protodeboronation->sol_proto Yes sol_conversion Increase Base Strength (e.g., K₂CO₃ -> Cs₂CO₃) Improve Base Solubility (e.g., add H₂O) no_conversion->sol_conversion Yes success Successful Coupling no_conversion->success No sol_dehalo->success sol_proto->success sol_conversion->success

Caption: Troubleshooting workflow for base selection in Suzuki reactions.

References

Technical Support Center: Efficient Cross-Coupling of 7-bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 7-bromo-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ligand selection, experimental protocols, and troubleshooting for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired product.

  • Suzuki-Miyaura coupling is ideal for forming C(sp²)-C(sp²) bonds, coupling this compound with aryl or vinyl boronic acids.

  • Heck coupling is used to form C(sp²)-C(sp²) bonds by coupling with an alkene, resulting in a substituted indene.

  • Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds with terminal alkynes.

Q2: What are the most critical factors for achieving high yields in the cross-coupling of this compound?

A2: The most critical factors include the choice of ligand, palladium precursor, base, and solvent. For a challenging substrate like this compound, bulky and electron-rich phosphine ligands, such as Buchwald's SPhos and XPhos, often enhance catalyst activity and stability.[1] N-heterocyclic carbene (NHC) ligands are also emerging as a powerful alternative. Careful optimization of the reaction conditions is crucial for success.

Q3: Can I perform a ligand-free Suzuki coupling with this compound?

A3: Yes, ligand-free Suzuki couplings have been reported for structurally similar compounds like 4-bromo-2-methyl-1H-indanone.[2] These reactions often utilize a palladium salt like Pd(OAc)₂ in a high-boiling solvent, sometimes with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[2] While potentially simpler and more cost-effective, ligand-free systems may require higher temperatures and longer reaction times compared to ligated systems.

Q4: What is the role of the copper co-catalyst in the Sonogashira reaction, and is it always necessary?

A4: In the traditional Sonogashira coupling, a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.[1] While this accelerates the reaction, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to avoid this side reaction, though they may require specific ligands and conditions.[1]

Ligand Selection and Performance Data

The choice of ligand is paramount for the efficient cross-coupling of this compound. Below is a summary of recommended ligands and their performance in related systems.

Suzuki-Miyaura Coupling

Bulky and electron-rich phosphine ligands are generally recommended for the Suzuki-Miyaura coupling of aryl bromides. For substrates similar to this compound, both traditional and ligand-free systems have shown success.

Ligand/SystemPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PPh₃ Pd(PPh₃)₄ (0.1 mol%)K₂CO₃PEG400/H₂O110590[2]
None (Ligand-free) Pd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/H₂O110198[2]
XPhos XPhos-Pd-G2K₃PO₄DMF/EtOH/H₂O100 (MW)0.5>90[3][4][5]
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O10012High[1]

Data for PPh₃ and ligand-free systems are from the coupling of 4-bromo-2-methyl-1H-indanone with phenylboronic acid.[2] Data for XPhos and SPhos are based on general protocols for challenging aryl bromides.[1][3][4][5]

Heck Coupling

For the Heck reaction, traditional phosphine ligands are commonly employed, although ligand-free conditions have also been developed.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
PPh₃ Pd(OAc)₂Et₃NDMF10012GoodStyrene
None (Ligand-free) Pd/CNaHCO₃Aqueous Hydrotrope802>90Acrylate

Data is based on general protocols for the Heck coupling of aryl bromides.

Sonogashira Coupling

The Sonogashira coupling typically utilizes a palladium catalyst with a phosphine ligand and a copper(I) co-catalyst.

LigandPalladium PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
PPh₃ PdCl₂(PPh₃)₂CuIEt₃NTHF25-6012HighTerminal Alkyne
None (Copper-free) Pd(PPh₃)₄NonePiperidineDMF1006GoodTerminal Alkyne

Data is based on general protocols for the Sonogashira coupling of aryl bromides.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol (Ligated)
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Ligand-Free Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and TBAB (1.0 equiv.).

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 mol%) to the mixture.

  • Solvent Addition: Add a mixture of PEG400 and water (e.g., 10:1 v/v).

  • Reaction: Heat the reaction mixture to 110 °C with stirring. Monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from the ligated protocol.

Troubleshooting Guides

Suzuki-Miyaura Coupling Issues

Suzuki_Troubleshooting

Heck Coupling Issues

Heck_Troubleshooting

Sonogashira Coupling Issues

Sonogashira_Troubleshooting

General Experimental Workflow

The following diagram outlines the general workflow for setting up a cross-coupling reaction with this compound.

Experimental_Workflow

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Analysis of 7-bromo-1H-indene and 1H-indene NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 7-bromo-1H-indene and its parent compound, 1H-indene, offering insights into the influence of halogen substitution on the magnetic environment of protons and carbons within the indene framework.

The Structural Foundation: this compound

To visualize the molecular structure and the numbering of atoms for the subsequent spectral analysis, the following diagram of this compound is provided.

Figure 1. Chemical structure of this compound.

Comparative ¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR data for 1H-indene. The expected shifts for this compound are predicted based on the electron-withdrawing and anisotropic effects of the bromine substituent.

Proton 1H-indene Chemical Shift (ppm), Multiplicity, Coupling Constant (Hz) Predicted this compound Chemical Shift (ppm) Reasoning for Predicted Shift
H13.35 (t, J = 1.9)~3.4Minimal change expected as it is distant from the substituent.
H26.55 (dd, J = 5.5, 1.9)~6.6Minor downfield shift due to the overall electron-withdrawing nature of the aromatic ring.
H36.88 (d, J = 5.5)~6.9Minor downfield shift.
H47.19 (d, J = 7.4)~7.3Downfield shift due to the inductive effect of the bromine atom, transmitted through the aromatic system.
H57.26 (t, J = 7.4)~7.3Downfield shift due to the inductive effect.
H67.40 (d, J = 7.4)~7.5-7.6Significant downfield shift due to proximity to the bromine atom (ortho position) and its anisotropic effect.
H77.47 (d, J = 7.4)-This proton is substituted by bromine.

Comparative ¹³C NMR Spectral Data

The table below presents the experimental ¹³C NMR data for 1H-indene and the predicted chemical shifts for this compound.

Carbon 1H-indene Chemical Shift (ppm) Predicted this compound Chemical Shift (ppm) Reasoning for Predicted Shift
C139.1~39Minimal change expected.
C2129.1~129Minimal change expected.
C3124.7~125Minor downfield shift.
C3a144.1~143Minor shielding effect possible due to altered electron density distribution.
C4121.2~122Downfield shift due to the inductive effect.
C5124.9~126Downfield shift due to the inductive effect.
C6126.5~128-130Significant downfield shift due to the ortho effect of bromine.
C7123.7~115-120Direct attachment of the electronegative bromine atom causes a significant upfield shift (ipso-carbon).
C7a145.8~145Minor change expected.

Experimental Protocols

General NMR Spectroscopy Procedure:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS, with coupling constants (J) reported in Hertz (Hz). For ¹³C NMR, chemical shifts are also reported in ppm relative to TMS.

NMR Spectral Analysis Workflow

The general workflow for analyzing and comparing NMR spectra involves several key steps, as illustrated in the following diagram.

G cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation (Chemical Shift, Integration, Multiplicity, Coupling Constants) C->D E Comparative Analysis (Identify Substituent Effects) D->E F Structure Elucidation / Confirmation E->F

Figure 2. General workflow for NMR spectral analysis.

Discussion of Expected Spectral Differences

The introduction of a bromine atom at the 7-position of the indene ring is expected to induce significant changes in both the ¹H and ¹³C NMR spectra due to its electronic and spatial effects.

  • Inductive Effect: Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bonds. This deshielding effect will cause protons and carbons closer to the bromine atom to resonate at a higher chemical shift (downfield). The effect is most pronounced at the ortho (C6) and para (C4) positions relative to the substituent.

  • Mesomeric (Resonance) Effect: Bromine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect would tend to cause an upfield shift (shielding), particularly at the ortho and para positions. However, for halogens, the inductive effect generally outweighs the resonance effect in determining the overall electronic influence on the aromatic ring.

  • Anisotropic Effect: The circulation of electrons within the bromine atom's orbitals generates its own magnetic field. This field can either shield or deshield nearby nuclei depending on their spatial orientation relative to the C-Br bond. Protons ortho to the bromine (H6) are likely to experience a significant downfield shift due to this effect.

  • Heavy Atom Effect: In ¹³C NMR, the direct attachment of a heavy atom like bromine to a carbon (the ipso-carbon, C7) typically causes a significant upfield shift in the chemical shift of that carbon.

By analyzing the predicted shifts in the tables above, researchers can anticipate the appearance of the ¹H and ¹³C NMR spectra of this compound. The significant downfield shift of the H6 proton would be a key indicator of successful bromination at the C-7 position. Similarly, the characteristic upfield shift of the C7 carbon in the ¹³C NMR spectrum would provide strong evidence for the desired structure.

This guide provides a foundational understanding for the spectral analysis of this compound in comparison to its parent compound. Access to experimental data would allow for a more precise and definitive comparison, further enhancing the utility of NMR spectroscopy in the characterization of substituted indene derivatives.

Interpreting Mass Spectrometry Data: A Comparative Guide for 7-bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for determining molecular weight and obtaining structural information through fragmentation analysis. This guide provides a framework for interpreting the mass spectrometry data of 7-bromo-1H-indene, comparing its expected fragmentation pattern with that of its parent compound, 1H-indene.

Comparison of Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratio (m/z) values and their expected relative abundances for this compound, contrasted with the experimental data for 1H-indene. The data for this compound is predicted based on common fragmentation patterns of brominated aromatic compounds.

CompoundMolecular Ion (M+) [m/z][M+2]+• [m/z][M-Br]+ [m/z][M-HBr]+• [m/z]Key Fragment [m/z]
This compound 194 (Predicted)196 (Predicted)115 (Predicted)114 (Predicted)89, 63
1H-indene 116Not ApplicableNot ApplicableNot Applicable115, 89, 63

Predicted Fragmentation of this compound

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak due to the stability of the aromatic system. A key feature will be the isotopic pattern of bromine, where the 79Br and 81Br isotopes are present in a nearly 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units (M+• and M+2+•).

The primary fragmentation pathways anticipated for this compound are the loss of a bromine atom and the elimination of a hydrogen bromide molecule.

  • Loss of Bromine Radical: Cleavage of the C-Br bond would result in the formation of an indenyl cation at m/z 115.

  • Loss of HBr: The elimination of HBr would lead to the formation of a dehydroindene radical cation at m/z 114.

Further fragmentation of the indenyl cation (m/z 115) would likely follow patterns similar to those observed for 1H-indene, yielding characteristic fragments at m/z 89 (loss of C2H2) and m/z 63 (loss of another C2H2).

Experimental Protocol for Mass Spectrometry Analysis

To acquire mass spectrometry data for this compound and similar compounds, the following experimental protocol is recommended:

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Data Analysis:

  • The acquired mass spectra should be analyzed to identify the molecular ion peak and major fragment ions. Comparison with spectral libraries (e.g., NIST) can aid in structural confirmation.

Fragmentation Pathway Diagram

Fragmentation_of_7_bromo_1H_indene M This compound [C9H7Br]+• m/z 194/196 F1 [C9H7]+ m/z 115 M->F1 - Br• F2 [C9H6]+• m/z 114 M->F2 - HBr F3 [C7H5]+ m/z 89 F1->F3 - C2H2

Caption: Predicted fragmentation pathway of this compound.

A Comparative Guide to the Reactivity of 7-Bromo-1H-indene and 4-Bromo-1H-indene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-indene and 4-bromo-1H-indene are valuable building blocks that enable the introduction of the indene scaffold into larger molecules through various cross-coupling reactions. Their differential reactivity, governed by the position of the bromine atom on the aromatic ring, can be strategically exploited to achieve desired synthetic outcomes. This guide focuses on two of the most prevalent and synthetically useful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Theoretical Comparison of Reactivity

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily influenced by two key factors:

  • Electronic Effects: The electron density at the carbon atom of the C-Br bond influences the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. Electron-withdrawing groups on the aromatic ring generally increase the reactivity of the aryl halide.

  • Steric Hindrance: Bulky groups ortho to the bromine atom can hinder the approach of the palladium catalyst, thereby slowing down the reaction rate.

In the case of this compound and 4-bromo-1H-indene, the position of the bromine atom leads to distinct electronic and steric environments.

This compound: The bromine atom at the 7-position is situated on the benzo-fused portion of the indene ring system. It is flanked by a proton and the fused five-membered ring. The electronic environment is influenced by the overall aromatic system.

4-Bromo-1H-indene: The bromine atom at the 4-position is also on the benzene ring but is ortho to the fused five-membered ring. This position is sterically more encumbered due to the proximity of the cyclopentadienyl portion of the indene moiety. This steric hindrance can be a significant factor in its reactivity.[1]

Based on these considerations, a qualitative prediction of reactivity can be made:

  • Suzuki-Miyaura Coupling: In Suzuki-Miyaura coupling, steric hindrance around the C-Br bond can significantly impact the reaction rate.[1][2] Therefore, This compound is predicted to be more reactive than 4-bromo-1H-indene due to the lower steric hindrance at the 7-position compared to the more congested 4-position.

  • Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the oxidative addition step in the Buchwald-Hartwig amination is sensitive to steric bulk.[3][4] Consequently, This compound is expected to exhibit higher reactivity in Buchwald-Hartwig amination compared to 4-bromo-1H-indene .

Experimental Data from Analogous Systems

Direct comparative quantitative data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and 4-bromo-1H-indene is scarce in the literature. However, data from closely related systems, such as bromo-indazoles and bromo-indanones, can provide valuable insights.

Suzuki-Miyaura Coupling Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a 4-bromo-2-methyl-1H-indanone, a precursor to 4-bromo-1H-indene derivatives, with various arylboronic acids.[5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.005)K₂CO₃PEG400/TBAB110198
24-Methoxyphenylboronic acidPd(OAc)₂ (0.005)K₂CO₃PEG400/TBAB110195
34-Chlorophenylboronic acidPd(OAc)₂ (0.005)K₂CO₃PEG400/TBAB110196
42-Naphthylboronic acidPd(OAc)₂ (1)K₂CO₃PEG400/TBAB110192

These high yields, achieved under optimized conditions, demonstrate the feasibility of Suzuki coupling at the 4-position of an indanone system.[5] However, it is important to note that the reactivity might differ for the corresponding 1H-indene.

Data from the Suzuki coupling of 7-bromo-1H-indazoles, which share a similar substitution pattern to this compound, also show good to excellent yields, suggesting that the 7-position is amenable to this transformation.[6]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and 4-bromo-1H-indene, adapted from procedures for analogous compounds.[3][7] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended for specific substrates.

Experimental Protocol 1: Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura_Coupling BromoIndene This compound or 4-Bromo-1H-indene reagents + BromoIndene->reagents BoronicAcid R-B(OH)₂ arrow Pd Catalyst, Base Solvent, Heat BoronicAcid->arrow Product 7-Aryl-1H-indene or 4-Aryl-1H-indene reagents->BoronicAcid arrow->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound or 4-Bromo-1H-indene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

Procedure:

  • To a flame-dried reaction vessel, add the bromo-1H-indene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig_Amination BromoIndene This compound or 4-Bromo-1H-indene reagents + BromoIndene->reagents Amine R¹R²NH arrow Pd Catalyst, Ligand Base, Solvent, Heat Amine->arrow Product 7-(R¹R²N)-1H-indene or 4-(R¹R²N)-1H-indene reagents->Amine arrow->Product

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound or 4-Bromo-1H-indene (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the bromo-1H-indene, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Reactivity Comparison

The following diagram illustrates a logical workflow for comparing the reactivity of this compound and 4-bromo-1H-indene.

Reactivity_Comparison_Workflow Bromo7 This compound Electronic Electronic Effects Bromo7->Electronic Steric Steric Hindrance Bromo7->Steric Bromo4 4-Bromo-1H-indene Bromo4->Electronic Bromo4->Steric Suzuki Suzuki-Miyaura Coupling Electronic->Suzuki Buchwald Buchwald-Hartwig Amination Electronic->Buchwald Steric->Suzuki Steric->Buchwald Reactivity7 Higher Reactivity (this compound) Suzuki->Reactivity7 Reactivity4 Lower Reactivity (4-Bromo-1H-indene) Suzuki->Reactivity4 Buchwald->Reactivity7 Buchwald->Reactivity4

Caption: Workflow for comparing bromo-1H-indene reactivity.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be the more reactive isomer in both Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions compared to 4-bromo-1H-indene . This is primarily attributed to the reduced steric hindrance at the 7-position, which facilitates the crucial oxidative addition step in the catalytic cycles of these reactions. While direct comparative experimental data is limited, the provided protocols, adapted from reactions of analogous compounds, offer a solid starting point for synthetic chemists. Further experimental investigation is warranted to quantify the reactivity differences and to optimize reaction conditions for these valuable synthetic intermediates.

References

Comparative Biological Activity of 7-Bromo-1H-Indene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 7-bromo-1H-indene derivatives and related brominated heterocyclic compounds. The strategic incorporation of a bromine atom onto the indene scaffold and similar structures can significantly influence their biological activity, impacting their potential as therapeutic agents. This document synthesizes available experimental data on their anticancer and antimicrobial activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

While direct comparative studies focusing exclusively on a series of this compound derivatives are limited in the public domain, this guide draws upon published research on brominated indene, indazole, and indole derivatives to provide valuable insights into their structure-activity relationships (SAR). The data presented herein highlights the potential of these compounds as scaffolds for the development of novel therapeutic agents.

Anticancer Activity

Brominated indene and indazole derivatives have emerged as promising candidates in anticancer research. Their mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and enzyme activity.

A series of dihydro-1H-indene derivatives were investigated as tubulin polymerization inhibitors.[1][2] Among them, compound 12d , a dihydro-1H-indene derivative (not a 7-bromo derivative but part of a relevant indene scaffold study), demonstrated potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[1][2] This compound was found to bind to the colchicine site on tubulin, leading to inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and induction of apoptosis.[1][2]

In a study on indazole derivatives, compound 2f , an indazole derivative, showed significant growth inhibitory activity against several cancer cell lines, with IC50 values between 0.23 and 1.15 µM.[3] This compound was found to inhibit proliferation and colony formation in the 4T1 breast cancer cell line and promoted apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[3]

Furthermore, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a potential target for cancer therapy.[4] Several of these derivatives exhibited potent inhibitory activity with IC50 values in the low micromolar range.[4]

Quantitative Comparison of Anticancer Activity
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Dihydro-1H-indeneCompound 12dK5620.028[1][2]
A5490.045[1][2]
HCT1160.087[1][2]
MCF70.033[1][2]
IndazoleCompound 2f4T10.23[3]
HepG20.80[3]
MCF-70.34[3]
A5491.15[3]
HCT1160.51[3]
2-hydroxy-1H-indene-1,3(2H)-dioneCompound 7b-3.1[4]
Compound 9b-3.3[4]
Compound 9c-4.1[4]
Compound 9a-5.7[4]

Antimicrobial Activity

The investigation into brominated heterocyclic compounds has also extended to their potential as antimicrobial agents. The presence and position of the bromine atom can significantly influence the antibacterial and antifungal properties of these molecules.

A study on 4-bromo-1H-indazole derivatives identified compounds with potent antibacterial activity.[5] For instance, compounds 12 and 18 were found to be 256-fold more active than 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus.[5] Compound 9 showed excellent activity against penicillin-susceptible Streptococcus pyogenes with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was more potent than the standard drug ciprofloxacin.[5] The proposed mechanism of action for this class of compounds is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[5]

In a different study, 6-bromoindolglyoxylamide polyamine derivatives were found to possess intrinsic antimicrobial activity against Gram-positive bacteria.[6] Polyamine 3 , which contains a spermine chain, was the most potent in this series and its mechanism was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[6]

Research on flavonoid derivatives has also highlighted the impact of bromine substitution on antimicrobial properties.[7]

Quantitative Comparison of Antimicrobial Activity
Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
4-bromo-1H-indazoleCompound 9Streptococcus pyogenes PS4[5]
Compound 18Staphylococcus aureus ATCC29213-[5]
6-bromoindolglyoxylamidePolyamine 3Staphylococcus aureus-[6]
Staphylococcus intermedius-[6]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay (Anticancer)

The antiproliferative activities of the target compounds were evaluated against various cancer cell lines using the CCK-8 assay.[2] Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. The cell viability was then determined by adding CCK-8 solution and measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]

In Vitro Antibacterial Activity Assay

The in vitro antibacterial activity was determined by the twofold serial dilution method to establish the Minimum Inhibitory Concentration (MIC).[5] A standardized suspension of bacteria was added to 96-well plates containing serial dilutions of the test compounds. The plates were incubated, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5]

Visualizing Mechanisms and Workflows

Signaling Pathway of Apoptosis Induction by Indazole Derivative 2f

G Indazole Derivative 2f Indazole Derivative 2f Bcl-2 Bcl-2 Indazole Derivative 2f->Bcl-2 Downregulation Bax Bax Indazole Derivative 2f->Bax Upregulation Cleaved Caspase-3 Cleaved Caspase-3 Bcl-2->Cleaved Caspase-3 Inhibition Bax->Cleaved Caspase-3 Activation Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Caption: Apoptosis induction pathway by Indazole Derivative 2f.

Experimental Workflow for In Vitro Anticancer Activity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Treatment Treatment Compound Dilution->Treatment CCK-8 Assay CCK-8 Assay Treatment->CCK-8 Assay Data Analysis Data Analysis CCK-8 Assay->Data Analysis

Caption: Workflow for in vitro anticancer activity screening.

Proposed Mechanism of FtsZ Inhibition by 4-Bromo-1H-Indazole Derivatives

G 4-Bromo-1H-Indazole Derivative 4-Bromo-1H-Indazole Derivative GTP Binding Site GTP Binding Site 4-Bromo-1H-Indazole Derivative->GTP Binding Site Inhibition FtsZ Protein FtsZ Protein FtsZ Protein->GTP Binding Site FtsZ Polymerization FtsZ Polymerization GTP Binding Site->FtsZ Polymerization Z-ring Formation Z-ring Formation FtsZ Polymerization->Z-ring Formation Bacterial Cell Division Bacterial Cell Division Z-ring Formation->Bacterial Cell Division

References

Computational Analysis of 7-Bromo-1H-indene Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential reaction pathways for 7-bromo-1H-indene, drawing upon computational and experimental data from analogous chemical systems. Due to a lack of direct computational studies on this compound, this document leverages data from closely related indene and bromo-aromatic compounds to infer likely reaction mechanisms and outcomes. The information is intended to guide researchers in designing synthetic routes and understanding the reactivity of this versatile building block.

Introduction to the Reactivity of the Indene Scaffold

The indene core is a valuable motif in organic synthesis, serving as a precursor for various ligands, polymers, and biologically active molecules. Computational studies on the formation and pyrolysis of indene reveal the reactivity of the five-membered ring and the influence of the aromatic system.[1][2][3][4][5] The presence of a bromine atom at the 7-position of the 1H-indene structure introduces a reactive handle for various cross-coupling reactions, significantly expanding its synthetic utility. This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the Suzuki and Heck reactions offer distinct pathways to introduce new functional groups at the C7 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6][7] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acids.

Inferred Reaction Pathway for this compound:

Based on established mechanisms for similar aryl bromides, the Suzuki coupling of this compound with a generic organoboron reagent (R-BY₂) would proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group (R) from the activated organoboron species is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the boronic acid.[7]

  • Reductive Elimination: The coupled product, 7-R-1H-indene, is formed as the two organic ligands on the palladium complex are eliminated, regenerating the Pd(0) catalyst.

Table 1: Comparison of Typical Suzuki Coupling Conditions for Bromo-Aromatic Compounds

ParameterCondition 1: StandardCondition 2: For Challenging SubstratesReference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Buchwald Precatalysts (e.g., XPhos Pd G3/G4)[8]
Ligand PPh₃, dppfXPhos, SPhos, P(t-Bu)₃[8]
Base K₂CO₃, Na₂CO₃Cs₂CO₃, K₃PO₄[8]
Solvent Toluene, Dioxane/H₂ODMF, THF[9]
Temperature 80-120 °C100-150 °C[8][10]

Note: The optimal conditions for this compound would require experimental screening.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is a powerful method for the arylation or vinylation of olefins and is widely used in the synthesis of complex organic molecules.

Inferred Reaction Pathway for this compound:

The Heck reaction of this compound with a generic alkene (R'-CH=CH₂) is expected to follow a well-established catalytic cycle:

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the coupled alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HBr (which is neutralized by the base), regenerating the Pd(0) catalyst.

Table 2: Comparison of Typical Heck Reaction Conditions for Bromo-Aromatic Compounds

ParameterCondition 1Condition 2Reference
Palladium Catalyst Pd(OAc)₂Pd₂(dba)₃[9]
Ligand PPh₃, P(o-tolyl)₃X-Phos, Buchwald ligands[9]
Base Et₃N, K₂CO₃Na₂CO₃, Cs₂CO₃[9]
Solvent DMF, NMP, AcetonitrileToluene, Dioxane[9]
Temperature 100-140 °C100-120 °C[9]

Note: The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Experimental Protocols

Detailed experimental protocols for Suzuki and Heck reactions of analogous bromo-aromatic compounds can be found in the provided references. Researchers should adapt these protocols for this compound, with careful optimization of reaction parameters.

General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

G General Workflow for Pd-Catalyzed Cross-Coupling A Reaction Setup (Flask, Stir bar, Reagents) B Inert Atmosphere (N₂ or Ar purge) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathways and Logical Relationships

The choice between a Suzuki or Heck reaction pathway depends on the desired final product. The following diagram illustrates the logical relationship in selecting a reaction pathway based on the desired transformation.

G Reaction Pathway Selection for this compound Start This compound DesiredProduct Desired Product? Start->DesiredProduct Suzuki Suzuki Coupling (with R-BY₂) DesiredProduct->Suzuki Aryl/Alkyl substitution Heck Heck Reaction (with Alkene) DesiredProduct->Heck Alkenyl substitution ArylIndene 7-Aryl/Alkyl-1H-indene AlkeneIndene 7-Alkenyl-1H-indene Suzuki->ArylIndene Heck->AlkeneIndene

Caption: Decision diagram for selecting a synthetic pathway for this compound.

Conclusion

While direct computational analysis of this compound reaction pathways is not yet available in the literature, a comparative analysis of related systems provides valuable insights into its potential reactivity. The Suzuki-Miyaura coupling and the Heck reaction represent two powerful and predictable methods for the functionalization of the 7-position. The choice of reaction pathway, catalyst, and conditions will be dictated by the desired target molecule. The data and workflows presented in this guide serve as a foundational resource for researchers to design and execute efficient synthetic strategies involving this compound. Further experimental and computational studies are warranted to fully elucidate the specific reaction kinetics and mechanisms for this compound.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 7-Bromo-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of bromo-indene derivatives, with a focus on the 7-bromo-1H-indene scaffold. While publicly available crystal structures for multiple, directly comparable this compound derivatives are limited, this document establishes a framework for such analysis. It combines reported data from a related saturated indene derivative with a representative profile for an aromatic this compound derivative to illustrate the comparative process. The methodologies and data presented herein serve as a vital resource for researchers engaged in the structural elucidation of novel indene-based compounds.

Comparative Crystallographic Data

The structural parameters derived from single-crystal X-ray diffraction are fundamental to understanding the three-dimensional arrangement of molecules in a solid state. This information is critical for structure-based drug design and materials science. Below is a comparison of key crystallographic parameters.

ParameterDerivative A: 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate[1]Derivative B: Representative this compound (Illustrative)
Chemical Formula C₁₃H₁₆Br₂O₄C₉H₇Br
Formula Weight 412.07 g/mol 195.06 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPca2₁
Unit Cell Dimensions a = 10.12 Å, b = 11.45 Å, c = 12.34 Å, β = 98.5°a = 8.0 Å, b = 10.5 Å, c = 15.2 Å, α=β=γ = 90°
Volume (V) 1415 ų1276 ų
Molecules per Unit Cell (Z) 44
Calculated Density 1.93 g/cm³1.01 g/cm³
Key Bond Lengths (C-Br) ~1.95 Å~1.90 Å
Key Conformation Cyclohexane unit adopts a chair conformation.[1]Planar aromatic ring system.

Note: Data for Derivative B is illustrative to demonstrate a typical comparative table format, as specific crystal structures for this exact derivative are not widely published.

Experimental Protocols

Detailed and reproducible methodologies are essential for obtaining high-quality crystals and accurate crystallographic data. The following protocols outline a generalized yet comprehensive approach for the synthesis, crystallization, and analysis of this compound derivatives.

Synthesis and Purification

The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available precursors. A general approach may include the bromination of an indanone intermediate followed by reduction and dehydration.

Example Synthesis: 7-Bromo-2-methyl-1H-indene [2]

  • Reduction: To a solution of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one (0.52 mol) in a 2:1 mixture of THF and methanol (950 mL), sodium borohydride (NaBH₄, 1.02 mol) is added in batches at -5 °C over 2 hours. The reaction temperature must be maintained below 0°C.

  • Workup: After the addition is complete, the mixture is stirred overnight at room temperature. It is then poured into 1000 mL of ice water and acidified to a pH of 4 with 10% HCl.

  • Extraction: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield the final 7-bromo-2-methyl-1H-indene.[2]

Crystallization

Growing single crystals of sufficient quality is paramount for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires screening various conditions.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) is prepared in a clean vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a larger volume of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer exposes the crystal to a monochromatic X-ray beam and records the diffraction pattern as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities, apply corrections for experimental factors, and scale the data.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Visualized Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes and relationships in a clear and concise manner. The following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical progression from a chemical formula to a full crystal structure analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Analysis start Indanone Precursor synthesis Bromination & Modification start->synthesis purification Column Chromatography / Distillation synthesis->purification characterization NMR, MS Characterization purification->characterization screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) characterization->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection (X-ray Diffractometer) harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystallographic analysis of novel compounds.

G node_formula Molecular Formula (e.g., C₉H₇Br) node_structure 2D Chemical Structure node_formula->node_structure Connectivity node_conformation 3D Molecular Conformation (Bond Lengths, Angles) node_structure->node_conformation Determined by X-ray Diffraction node_packing Crystal Packing (Unit Cell, Space Group) node_conformation->node_packing Dictates node_interactions Intermolecular Interactions (e.g., Halogen Bonds, π-stacking) node_packing->node_interactions Reveals node_properties Macroscopic Properties (Melting Point, Solubility) node_packing->node_properties Influences node_interactions->node_properties Influences

Caption: Logical relationship from molecular formula to crystal properties.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 7-Bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indene scaffold is a critical step in the synthesis of a wide array of molecules with significant applications in materials science and medicinal chemistry. The 7-position of the indene ring is a common site for modification to access novel derivatives. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from 7-bromo-1H-indene. The choice of the palladium catalyst system, including the palladium precursor and the associated ligands, is paramount in achieving high yields and selectivity.

This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. The information presented is curated from literature on the cross-coupling of similar bromo-heterocyclic compounds to provide a foundational understanding of catalyst performance and to aid in the selection of optimal reaction conditions.

Data Presentation: Comparison of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in various cross-coupling reactions. While specific data for this compound is limited in comparative studies, the data presented for structurally similar substrates, such as bromoindazoles, provides valuable insights into expected catalyst performance.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid *

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane801865
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane801845
Pd(OAc)₂PPh₃K₂CO₃Dimethoxyethane801830

*Data adapted from a study on a structurally similar bromo-heterocycle, providing a strong indication of catalyst suitability for this compound.[1]

Table 2: General Performance of Palladium Catalysts in Other Cross-Coupling Reactions

Coupling ReactionCatalyst System (Precursor + Ligand)Typical BaseTypical SolventGeneral Performance
Heck Coupling Pd(OAc)₂ + P(o-tolyl)₃Et₃NDMFGood to Excellent
Herrmann's CatalystNaOAcNMPHigh TONs
Sonogashira Coupling PdCl₂(PPh₃)₂ + CuIEt₃N / PiperidineTHF / DMFHigh Yields
Pd(PPh₃)₄ + CuIi-Pr₂NHTolueneGood to Excellent
Buchwald-Hartwig Amination Pd₂(dba)₃ + BINAPNaOt-BuTolueneHigh Yields
Pd(OAc)₂ + XPhosK₃PO₄ or Cs₂CO₃Dioxane or TolueneHigh Turnover Numbers

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of cross-coupling reactions. Below are generalized experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted and optimized for the specific case of this compound.

Suzuki-Miyaura Coupling

Objective: To synthesize 7-aryl-1H-indene derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water, DMF, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

Objective: To synthesize 7-alkenyl-1H-indene derivatives.

Materials:

  • This compound

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF or NMP)

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, the alkene, and the base.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, filter off any solids, and dilute with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

Objective: To synthesize 7-alkynyl-1H-indene derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Et₃N or piperidine, 2-5 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, the terminal alkyne, and the base.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride solution.

  • Extract with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize 7-amino-1H-indene derivatives.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-4 mol%)

  • Strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the degassed solvent, followed by the amine and then this compound.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction's progress by LC-MS.

  • Once complete, cool to room temperature, and quench with water.

  • Extract with an organic solvent, and wash the combined organic phases with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Reactivity Face-Off: 7-Bromo-1H-indene vs. 7-Iodo-1H-indene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of core scaffolds like 1H-indene is a critical step in the development of novel molecules. The choice of halogen at a key position, such as C7, dictates the synthetic strategy and overall efficiency. This guide provides an objective comparison of the reactivity of 7-bromo-1H-indene and 7-iodo-1H-indene, two common precursors in cross-coupling and other carbon-carbon bond-forming reactions. The comparison is supported by established principles of organic chemistry and representative experimental data from analogous aryl halide systems.

The fundamental difference in reactivity between 7-iodo-1H-indene and this compound is rooted in the carbon-halogen (C-X) bond strength. The carbon-iodine bond is significantly weaker than the carbon-bromine bond. This disparity directly influences the kinetics of many reactions, particularly the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often rate-determining.[1][2] Consequently, aryl iodides are generally more reactive than aryl bromides, often leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions.[3][4]

Quantitative Reactivity Comparison

While direct head-to-head experimental data for this compound and 7-iodo-1H-indene under identical conditions is not extensively available in published literature, the following table summarizes representative data from common cross-coupling reactions for analogous aryl halides. This data illustrates the general reactivity trend where aryl iodides outperform aryl bromides.

Reaction TypeHalide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Aryl IodidePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O802~95
Aryl BromidePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~85
Sonogashira Coupling Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF25 (RT)4~90
Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene10024~56[5]
Heck Reaction Aryl Iodiden-Butyl AcrylatePd(OAc)₂/PPh₃Et₃NDMF806~88
Aryl Bromiden-Butyl AcrylatePd(OAc)₂/PPh₃Et₃NDMF12024~75
Metal-Halogen Exchange Aryl Iodiden-BuLiTHF-78< 0.1> 95
Aryl Bromiden-BuLiTHF-780.5> 95

Note: The data presented is a compilation from various sources on similar aryl halide substrates and is intended to be representative of the expected reactivity trend. Actual results for 7-halo-1H-indenes may vary and require optimization.[2] The general trend for halide reactivity in these reactions is I > Br > Cl.[1][6][7]

Factors Influencing Reactivity

The choice between this compound and 7-iodo-1H-indene involves a trade-off between reactivity and other factors like cost and stability. The following diagram illustrates the key relationships governing the reactivity of these compounds.

G Factors Influencing Reactivity of 7-Halo-1H-Indenes Reactivity Overall Reactivity ReactionKinetics Reaction Kinetics Reactivity->ReactionKinetics ReactionConditions Reaction Conditions Reactivity->ReactionConditions Influences Iodide 7-Iodo-1H-indene (Higher Reactivity) Iodide->Reactivity Higher BondStrength C-X Bond Strength Iodide->BondStrength Weaker C-I Bond Cost Cost & Stability Iodide->Cost Higher Cost, Lower Stability Bromide This compound (Lower Reactivity) Bromide->Reactivity Lower Bromide->BondStrength Stronger C-Br Bond Bromide->Cost Lower Cost, Higher Stability OxidativeAddition Rate of Oxidative Addition (Rate-Determining Step) BondStrength->OxidativeAddition Inversely Proportional OxidativeAddition->ReactionKinetics Determines

Caption: Logical relationship of factors influencing reactivity.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a starting point and should be optimized for specific substrates.

Objective: To synthesize 7-aryl-1H-indene via Suzuki-Miyaura coupling.

Materials:

  • This compound or 7-Iodo-1H-indene (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Combine 7-halo-1H-indene, arylboronic acid, base, and Pd catalyst in a flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add degassed solvent mixture. B->C D 4. Heat the mixture with stirring. (80°C for Iodo, 100°C for Bromo). Monitor by TLC/LC-MS. C->D E 5. Cool to RT, dilute with EtOAc, wash with H₂O and brine. D->E F 6. Dry organic layer over Na₂SO₄, filter, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the 7-halo-1H-indene (1.0 eq), the corresponding arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the flask.

  • Reaction: Stir the reaction mixture at the appropriate temperature. For 7-iodo-1H-indene, a temperature of 80-90°C is a good starting point. For the less reactive this compound, a higher temperature of 100-110°C may be required.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 7-aryl-1H-indene.

The experimental evidence from analogous systems strongly supports the superior reactivity of 7-iodo-1H-indene over this compound in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity often translates to higher yields, shorter reaction times, and milder, more energy-efficient conditions.

For researchers prioritizing reaction efficiency, functional group tolerance, and milder conditions, 7-iodo-1H-indene is the preferred substrate. However, if cost and the stability of the starting material are primary concerns, This compound remains a viable, albeit less reactive, alternative that may require more forceful reaction conditions for successful coupling. The choice ultimately depends on a strategic balance between desired reactivity and practical economic considerations.

References

Spectroscopic Fingerprints of Bromo-1H-indene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic differences between positional isomers of bromo-1H-indene is crucial for researchers in chemical synthesis and drug development. The position of the bromine atom on the indene ring system significantly influences the electronic environment and, consequently, the spectral characteristics of the molecule. This guide provides a comparative overview of the key spectroscopic differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for various bromo-1H-indene isomers.

Distinguishing between the seven possible positional isomers of bromo-1H-indene—1-bromo, 2-bromo, 3-bromo, 4-bromo, 5-bromo, 6-bromo, and 7-bromo-1H-indene—requires a careful examination of their spectroscopic data. Each isomer presents a unique set of signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, which act as a fingerprint for its specific structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for differentiating between the bromo-1H-indene isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the protons are highly dependent on the bromine atom's location.

For isomers where the bromine is on the five-membered ring (1-, 2-, and 3-bromo-1H-indene), the protons on this ring will show the most significant changes. In contrast, for isomers with bromine on the six-membered aromatic ring (4-, 5-, 6-, and this compound), the aromatic protons will be most affected.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: The electron-withdrawing nature of the bromine atom causes a downfield shift (to a higher ppm value) for protons in close proximity. For example, in 1-bromo-1H-indene, the proton at the C1 position will be absent and the protons at C2 and C3 will be significantly shifted compared to unsubstituted indene. For aromatic-substituted isomers, the protons ortho and para to the bromine atom will experience the largest downfield shifts.

  • Multiplicity: The splitting patterns of the protons provide valuable connectivity information. The number of adjacent protons determines the multiplicity of a signal (singlet, doublet, triplet, etc.). The substitution pattern of each isomer will result in a unique set of multiplicities for the aromatic and cyclopentadienyl protons.

  • Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons can help to confirm their relative positions. For instance, ortho, meta, and para couplings in the aromatic ring have characteristic J-values.

Table 1: Comparative ¹H NMR Data for Bromo-1H-indene Isomers (Predicted and Experimental)

IsomerProtonChemical Shift (δ, ppm)Multiplicity
Indene H1/H3~3.39d
H2~6.55t
H4/H7~7.47m
H5/H6~7.22m
1-Bromo-1H-indene H2Variesd
H3Variesd
Aromatic H's7.2 - 7.6m
2-Bromo-1H-indene H1/H3~3.4s
Aromatic H's7.2 - 7.5m
6-Bromo-1H-indene H1/H3~3.4d
(as ethyl ester deriv.)H2~7.4s
H4~7.9d
H5~7.4dd
H7~7.6s

Note: Data for some parent isomers is limited; data for derivatives is provided for comparison. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of its neighbors.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts: The carbon atom directly bonded to the bromine atom will experience a significant downfield shift. The effect of the bromine atom on other carbon atoms diminishes with distance. This allows for the clear identification of the substitution position. For instance, in 6-bromo-1H-indene derivatives, the C6 carbon signal appears at a distinct chemical shift compared to the other aromatic carbons.[1]

  • Number of Signals: Due to symmetry, some isomers may show fewer than nine distinct carbon signals.

Table 2: Comparative ¹³C NMR Data for Bromo-1H-indene Isomers (Predicted and Experimental)

IsomerCarbonChemical Shift (δ, ppm)
Indene C1125.7
C2130.9
C3125.7
Aromatic C's121-145
6-Bromo-1H-indene C6~120
(as ethyl ester deriv.)Other Aromatic C's123-146
C1~38
C2/C3~136-140

Note: Data for some parent isomers is limited; data for a derivative is provided for comparison. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. While all bromo-1H-indene isomers will share some common features, such as C-H and C=C stretching vibrations, the fingerprint region (below 1500 cm⁻¹) can show subtle differences.

Key Differentiating Features in IR:

  • C-Br Stretch: The C-Br stretching vibration typically appears in the range of 600-500 cm⁻¹. The exact position can vary slightly depending on whether the bromine is attached to an sp² or sp³ hybridized carbon.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the aromatic ring are sensitive to the substitution pattern. These bands, typically appearing between 900 and 675 cm⁻¹, can provide clues about the position of the bromine atom on the benzene ring.

Table 3: Key IR Absorption Frequencies for Bromo-1H-indene Isomers

Functional GroupAbsorption Range (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000Present in all isomers
Alkene C-H Stretch3080 - 3020Present in all isomers
Aromatic C=C Stretch1600 - 1450Multiple bands, pattern can vary
Alkene C=C Stretch~1620May be weak
C-Br Stretch600 - 500Characteristic for brominated compounds
Aromatic C-H Bending900 - 675Pattern depends on substitution

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All bromo-1H-indene isomers have the same molecular formula (C₉H₇Br) and therefore the same nominal molecular weight. However, the fragmentation patterns can differ.

Key Differentiating Features in MS:

  • Isotopic Pattern: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a clear indicator of the presence of a single bromine atom.

  • Fragmentation: The most common initial fragmentation is the loss of the bromine atom (Br•) to form a stable indenyl cation (m/z 115). The relative intensity of the molecular ion peak and fragment peaks can vary between isomers due to differences in the stability of the resulting ions. For example, the loss of HBr is another possible fragmentation pathway. The mass spectrum of 2-bromo-1H-indene shows a top peak at m/z 115, corresponding to the indenyl cation.

Table 4: Key Mass Spectrometry Data for Bromo-1H-indene Isomers

IsomerMolecular Ion (M⁺) [m/z]Key Fragments [m/z]
All Isomers194/196 (¹⁹Br/⁸¹Br)115 ([M-Br]⁺), 116 ([M-HBr]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the bromo-1H-indene isomer in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid or solid sample is placed on a salt plate (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Logical Relationships and Visualization

The differentiation of bromo-1H-indene isomers is a logical process that relies on the interpretation of multiple spectroscopic techniques. The following diagram illustrates the workflow for identifying a specific isomer based on its spectral data.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Data Observed Data cluster_Isomers Isomer Identification NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data Provides IR IR Spectroscopy IR_Data Functional Groups Fingerprint Region IR->IR_Data Provides MS Mass Spectrometry MS_Data Molecular Ion (M⁺) Isotopic Pattern Fragmentation MS->MS_Data Provides Isomer1 1-Bromo-1H-indene NMR_Data->Isomer1 Differentiates based on proton/carbon environment Isomer2 2-Bromo-1H-indene NMR_Data->Isomer2 Differentiates based on proton/carbon environment Isomer3 3-Bromo-1H-indene NMR_Data->Isomer3 Differentiates based on proton/carbon environment Isomer4 4-Bromo-1H-indene NMR_Data->Isomer4 Differentiates based on proton/carbon environment Isomer5 5-Bromo-1H-indene NMR_Data->Isomer5 Differentiates based on proton/carbon environment Isomer6 6-Bromo-1H-indene NMR_Data->Isomer6 Differentiates based on proton/carbon environment Isomer7 This compound NMR_Data->Isomer7 Differentiates based on proton/carbon environment IR_Data->Isomer4 Distinguishes substitution pattern on aromatic ring IR_Data->Isomer5 Distinguishes substitution pattern on aromatic ring IR_Data->Isomer6 Distinguishes substitution pattern on aromatic ring IR_Data->Isomer7 Distinguishes substitution pattern on aromatic ring MS_Data->Isomer1 Confirms molecular weight and Br presence MS_Data->Isomer2 Confirms molecular weight and Br presence MS_Data->Isomer3 Confirms molecular weight and Br presence MS_Data->Isomer4 Confirms molecular weight and Br presence MS_Data->Isomer5 Confirms molecular weight and Br presence MS_Data->Isomer6 Confirms molecular weight and Br presence MS_Data->Isomer7 Confirms molecular weight and Br presence

Caption: Workflow for Spectroscopic Differentiation of Bromo-1H-indene Isomers.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 7-Bromo-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 7-bromo-1H-indene. The selection of an appropriate analytical technique is crucial for accurate quantification in various matrices, from raw materials to in-process samples. This document is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

The performance of these methods is compared based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2][3][4][5] Detailed experimental protocols are provided to facilitate the development and validation of these methods for the specific analysis of this compound.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative performance of the discussed analytical methods for the determination of this compound. The data presented is based on typical performance characteristics for these techniques when applied to the analysis of similar small organic molecules.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID/MS)
Linearity Range 0.1 - 100 µg/mL (r² > 0.999)0.05 - 50 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL (FID), <0.005 µg/mL (MS)
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL (FID), <0.01 µg/mL (MS)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Robustness HighModerate to High

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally stable compounds. For this compound, a reversed-phase method would be most appropriate.

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable organic solvent such as acetonitrile or methanol. Calibration standards are prepared by serial dilution in the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance, likely in the range of 220-280 nm.

c. Validation Parameters: The method would be validated according to ICH guidelines to establish its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[1][3]

Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. GC-MS offers higher selectivity and sensitivity compared to GC-FID.

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane. Calibration standards are prepared by serial dilution to concentrations ranging from 0.05 to 50 µg/mL. An internal standard (e.g., a structurally similar compound not present in the sample) can be added to improve precision.

b. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a column oven, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (in split or splitless mode depending on the concentration).

  • Oven Temperature Program: A temperature gradient will likely be required to ensure good peak shape and resolution. For example, start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C (for FID).

  • MS Parameters (if applicable): Electron ionization (EI) at 70 eV. Scan range of m/z 50-300.

c. Validation Parameters: The validation of the GC method will follow the ICH guidelines, similar to the HPLC method.[6]

Mandatory Visualizations

Analytical_Method_Validation_Workflow define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Technique (HPLC, GC, etc.) define_purpose->select_method leads to define_validation_parameters Define Validation Parameters (ICH Q2(R2)) select_method->define_validation_parameters informs write_protocol Write Validation Protocol define_validation_parameters->write_protocol documented in prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results assess_robustness Assess Method Robustness evaluate_results->assess_robustness write_report Write Validation Report assess_robustness->write_report

Caption: General workflow for the validation of an analytical method.

Conclusion

Both HPLC-UV and GC-FID/MS are suitable techniques for the quantification of this compound. The choice between these methods will depend on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is likely to offer the highest sensitivity and selectivity, making it ideal for trace analysis. HPLC-UV provides a robust and reliable alternative, particularly for routine quality control applications where high sensitivity is not the primary concern. A thorough method validation according to ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Bromo-1H-indene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a secure laboratory environment and minimizing ecological impact. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Bromo-1H-indene, a halogenated organic compound. Adherence to these protocols is critical for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.

Core Principles of Halogenated Waste Management

The proper disposal of this compound hinges on the principles of waste segregation and proper labeling. As a brominated organic compound, it is classified as a halogenated waste and must be handled accordingly.[2]

Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[1][3] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[3]

  • Avoid Incompatibles: Do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, or strong oxidizing agents.[4][5]

Labeling:

  • All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[3]

  • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

1. Pure or Unused this compound:

  • Carefully transfer the liquid chemical into a designated and compatible "Halogenated Organic Liquid Waste" container.[7] This container should be made of a material chemically resistant to the compound, such as high-density polyethylene (HDPE).[1]

  • Ensure the container is properly sealed to prevent leaks or evaporation and is clearly labeled.[6][7]

2. Contaminated Labware and Materials (e.g., gloves, pipette tips, absorbent paper):

  • Solid Waste: Solid materials contaminated with this compound should be placed in a designated, sealable "Halogenated Organic Solid Waste" container.[7]

  • Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in the "Halogenated Organic Liquid Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

3. Spill Management:

  • In the event of a small spill, it can be cleaned up by trained personnel.[5]

  • Absorb the spill with an inert material such as vermiculite or sand.[8]

  • Carefully collect the absorbed material and any contaminated cleanup supplies into the "Halogenated Organic Solid Waste" container.[7]

  • Decontaminate the spill area with soap and water or another appropriate cleaning agent.[7]

4. Final Disposal:

  • Final disposal of this compound waste must be carried out through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulations.[7] The preferred method of disposal is typically high-temperature incineration by a specialized facility.[1][2]

Quantitative Data Summary

PropertyValue
CAS Number 16657-07-1
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Form Liquid
Density 1.453 g/mL at 25 °C
GHS Hazard Statements H302 (Harmful if swallowed)

Data sourced from Sigma-Aldrich product information page.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_type Waste Type Identification cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Pure Liquid or Contaminated Solvents waste_type->liquid_waste Liquid solid_waste Contaminated PPE, Absorbents, etc. waste_type->solid_waste Solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid Segregate storage Store Waste in a Cool, Dry, Well-Ventilated Area collect_liquid->storage collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid Segregate collect_solid->storage contact_ehs Contact Institutional EHS or Licensed Disposal Vendor storage->contact_ehs disposal Arrange for Professional Waste Pickup and Disposal contact_ehs->disposal

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.